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  • Product: Phosphinic acid, methyl-, butyl ester
  • CAS: 6172-80-1

Core Science & Biosynthesis

Foundational

Chemical structure and physical properties of phosphinic acid methyl- butyl ester

Executive Summary Phosphinic acid, methyl-, butyl ester—commonly referred to as butyl methylphosphinate (CAS: 6172-80-1)—is a highly reactive organophosphorus intermediate characterized by a unique P-H bond[1]. As a Seni...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphinic acid, methyl-, butyl ester—commonly referred to as butyl methylphosphinate (CAS: 6172-80-1)—is a highly reactive organophosphorus intermediate characterized by a unique P-H bond[1]. As a Senior Application Scientist, I approach this compound not merely as a chemical reagent, but as a critical architectural building block. It serves as a fundamental synthon in the development of transition-state analogue drugs, a phosphorus dopant in advanced materials science, and a key precursor in complex organophosphorus synthesis[2][3][4].

Due to its structural homology to nerve agent precursors (possessing a direct phosphorus-methyl bond), its handling and trade are strictly regulated under Schedule 2B4 of the Chemical Weapons Convention (CWC)[5][6]. This whitepaper synthesizes the structural properties, mechanistic utility, and field-proven experimental protocols for utilizing butyl methylphosphinate in advanced research settings.

Chemical Identity and Structural Analysis

Butyl methylphosphinate ( C5​H13​O2​P ) is an H-phosphinate ester[1][7]. The molecule features a central pentavalent phosphorus atom bonded to a methyl group, a phosphoryl oxygen ( P=O ), a butoxy chain, and a highly reactive hydrogen atom[1][5].

The defining feature of this molecule is the P-H bond . In solution, H-phosphinates exist in an equilibrium between the pentavalent phosphinate form ( >P(=O)H ) and the trivalent phosphite-like tautomer ( >P−OH ). This tautomerization is the thermodynamic engine that drives its utility in transition-metal-catalyzed cross-coupling reactions, allowing it to act as a potent nucleophile[2].

Caption: 2D Molecular connectivity of butyl methylphosphinate highlighting the reactive P-H bond.

Physical and Chemical Properties

Understanding the physical parameters of butyl methylphosphinate is critical for designing purification workflows (e.g., vacuum distillation) and predicting its pharmacokinetic behavior when used as a scaffold in drug design.

PropertyValueCausality / Significance
IUPAC Name Butyl methylphosphinateStandardized nomenclature[1].
CAS Registry Number 6172-80-1Primary identifier for regulatory compliance[1][7].
Molecular Formula C5​H13​O2​P Neutral species composition[1].
Molecular Weight 136.13 g/mol Low molecular weight, ideal for fragment-based drug discovery[1][7].
Boiling Point 164.3 °C at 760 mmHgHigh boiling point requires reduced pressure for safe distillation[7].
Density 0.993 g/cm³ at 20 °CNear-aqueous density; partitions into organic layers during workup[8].
Flash Point 69.3 °CCombustible liquid; requires inert atmosphere handling[7].
Vapor Pressure 2.6 mmHg at 25 °CModerate volatility; necessitates proper fume hood ventilation[7].
LogP (XLogP3) 0.8Hydrophilic/lipophilic balance suitable for cellular permeability[1].

Mechanistic Role in Chemical Synthesis and Drug Development

Palladium-Catalyzed C-P Bond Formation

Butyl methylphosphinate is a premier reagent for synthesizing complex allylic phosphinates via Palladium-catalyzed C-P bond formation[2]. The catalytic system facilitates the oxidative addition of an allylic electrophile to Pd(0), followed by ligand exchange with the tautomerized trivalent P-OH species of the phosphinate, and subsequent reductive elimination to form a new Carbon-Phosphorus bond[2].

Pharmaceutical Applications: Glucokinase Activators & Peptide Isosteres

In medicinal chemistry, the phosphinate moiety ( R−P(=O)(OR′)−R′′ ) is highly valued as a stable transition-state analogue for amide bond hydrolysis. Because the tetrahedral geometry of the phosphinate mimics the transient intermediate of peptide cleavage, it acts as a potent protease inhibitor. Furthermore, butyl methylphosphinate specifically has been utilized as a critical intermediate (designated as I-29c) in the synthesis of substituted heteroaryl glucokinase activators, which are developed to regulate blood glucose levels in Type II diabetes[3].

Materials Science: MOF Doping for Electrocatalysis

Beyond organic synthesis, this compound is utilized as a volatile phosphorus source in the generation of Metal-Organic Framework (MOF) derivatives. By treating MOFs (like ZIF-8) with butyl methylphosphinate followed by pyrolysis, researchers have successfully synthesized N,P co-doped porous nanotube clusters (NPCTC). The P-doping creates specific P+ active sites that drastically enhance bifunctional oxygen electrocatalysis for zinc-air batteries[4].

Experimental Protocols

Protocol 1: Pd-Catalyzed Allylation of Butyl Methylphosphinate

This protocol describes the dehydrative allylation of butyl methylphosphinate with cinnamyl alcohol. The methodology is designed as a self-validating system to ensure high yield while suppressing unwanted side reactions[2].

Rationale & Causality: We utilize Pd2​(dba)3​ combined with the Xantphos ligand. Xantphos is explicitly chosen because its large bite angle suppresses the competitive reductive transfer-hydrogenation pathway—a common failure mode when working with hypophosphorous derivatives[2]. t-Amyl alcohol is selected as the solvent because it allows for the azeotropic removal of the water byproduct, driving the equilibrium of the dehydrative allylation forward[2].

Step-by-Step Methodology:

  • Setup: In a flame-dried Schlenk flask equipped with a Dean-Stark trap and reflux condenser, add butyl methylphosphinate (1.0 equiv) and cinnamyl alcohol (1.0 equiv) under an argon atmosphere.

  • Solvent & Catalyst Addition: Dissolve the reagents in anhydrous t-amyl alcohol (0.2 M). Add Pd2​(dba)3​ (2.5 mol%) and Xantphos (5 mol%).

  • Reaction: Heat the mixture to reflux (approx. 102 °C). The Dean-Stark trap will continuously remove the water byproduct via azeotropic distillation[2].

  • Self-Validation (Monitoring): Monitor the reaction via 31P NMR. The starting material exhibits a characteristic doublet (due to P-H coupling, JPH​≈500 Hz) around 25-30 ppm. The reaction is complete when this doublet is entirely replaced by a singlet further downfield, confirming the complete conversion of the P-H bond to a P-C bond.

  • Workup: Cool to room temperature, concentrate under reduced pressure, and purify via flash column chromatography (EtOAc/Hexanes) to isolate the allylic methylphosphinate product.

ReactionWorkflow A Butyl Methylphosphinate (H-Phosphinate Donor) D Tautomerization to Trivalent P-OH Species A->D Heating / t-Amyl Alcohol B Allylic Electrophile (e.g., Cinnamyl Alcohol) B->D Heating / t-Amyl Alcohol C Catalyst System Pd2(dba)3 / Xantphos C->D Heating / t-Amyl Alcohol E Oxidative Addition & Ligand Exchange D->E Pd(0) insertion F Reductive Elimination (C-P Bond Formation) E->F Intermediate Complex G Allylic Methylphosphinate Product F->G Catalyst Regeneration

Caption: Catalytic cycle for the Pd-catalyzed allylation of butyl methylphosphinate.

Protocol 2: Safety, Handling, and Quenching

Butyl methylphosphinate is classified under GHS as causing severe skin burns (Skin Corr. 1C) and is harmful to aquatic life (Aquatic Chronic 3)[1]. Furthermore, as a CWC Schedule 2B4 chemical, strict inventory logging is federally mandated[5][6].

Quenching Protocol: To safely dispose of unreacted butyl methylphosphinate, the reactive P-H bond must be oxidized to prevent environmental toxicity.

  • Dilute the organophosphorus waste in a compatible organic solvent (e.g., THF).

  • Slowly add a 5% aqueous solution of sodium hypochlorite (household bleach) at 0 °C. Causality: The hypochlorite safely oxidizes the H-phosphinate to a biologically inert phosphonate.

  • Stir for 2 hours, validate the absence of the P-H bond via 31P NMR, neutralize with 1M HCl, and dispose of in standard aqueous chemical waste.

References

  • Source: nih.
  • Source: guidechem.
  • Source: costanziresearch.
  • Source: lookchem.
  • Source: researchgate.
  • Source: opcw.
  • Source: google.
  • Source: rsc.

Sources

Exploratory

Mass Spectrometry Fragmentation Pathways of O-Butyl Methylphosphinate: A Comprehensive Mechanistic Guide

Executive Summary In the realm of analytical chemistry and chemical defense, the unambiguous identification of O-alkyl methylphosphinates (AMPs) is a critical mandate. As Schedule 2B4 chemicals under the Chemical Weapons...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the realm of analytical chemistry and chemical defense, the unambiguous identification of O-alkyl methylphosphinates (AMPs) is a critical mandate. As Schedule 2B4 chemicals under the Chemical Weapons Convention (CWC)[1], compounds like O-butyl methylphosphinate (often referred to simply as butyl methylphosphinate) serve as key diagnostic markers for the synthesis or environmental degradation of highly toxic organophosphorus nerve agents.

As a Senior Application Scientist, I approach the mass spectrometric analysis of these compounds not merely as a pattern-matching exercise, but as an exercise in structural physical chemistry. Because AMPs exhibit extensive structural isomerism, relying solely on nominal mass is insufficient. We must utilize Electron Ionization Mass Spectrometry (EI-MS) at 70 eV to drive the molecule across well-defined transition states, yielding highly reproducible fragmentation pathways that are heavily dominated by alpha-cleavages, McLafferty + 1 rearrangements, and complex hydrogen transfers[1].

Chemical Profiling & Ionization Fundamentals

O-Butyl methylphosphinate ( C5​H13​O2​P , Exact Mass: 136.065 Da) consists of a central phosphorus atom double-bonded to an oxygen (phosphoryl group), single-bonded to a methyl group, a hydrogen atom, and a butoxy chain.

Why EI at 70 eV? While soft ionization techniques (like ESI) preserve the intact molecular ion, they fail to generate the rich structural fingerprints required to differentiate alkyl chain isomers (e.g., n-butyl vs. sec-butyl). Standardized 70 eV EI-MS imparts approximately 6.7 MJ/mol of internal energy to the molecule. This excess energy is highly specific, consistently breaking the molecule down via predictable thermodynamic pathways, which is why [2].

Core Fragmentation Pathways (Mechanistic Deep Dive)

The fragmentation of O-butyl methylphosphinate is governed by the stability of the expelled neutral species and the charge-retention capacity of the phosphorus core.

Pathway A: Alkene Elimination (McLafferty Rearrangement)

The most diagnostically significant pathway for AMPs with alkyl chains longer than ethyl is the McLafferty-type rearrangement. Because the n-butyl chain possesses multiple γ -hydrogens, the molecule readily forms a sterically favored six-membered cyclic transition state. The highly electronegative phosphoryl oxygen ( P=O ) abstracts a γ -hydrogen, prompting the cleavage of the C−O ester bond. This expels a neutral 1-butene molecule (56 Da), leaving the radical cation of methylphosphinic acid at m/z 80 .

Pathway B: Double Hydrogen Transfer (McLafferty + 1)

Organophosphorus esters frequently undergo a secondary hydrogen transfer. Following the initial γ -hydrogen abstraction, a second hydrogen from the alkyl chain migrates to the phosphorus core. This concerted mechanism expels an alkenyl radical ( C4​H7∙​ , 55 Da), yielding a highly stable, even-electron protonated acid species [CH3​P(OH)2​H]+ at m/z 81 . In many AMP spectra, this ion competes with m/z 80 for the base peak[1].

Pathway C: α -Cleavages and Radical Losses

Direct homolytic cleavage (alpha-cleavage) driven by the radical site on the ionized phosphoryl oxygen leads to several distinct radical losses:

  • Loss of the Butyl Radical : Cleavage of the O−C bond expels C4​H9∙​ (57 Da), generating the [CH3​P(=O)(H)O]+ cation at m/z 79 .

  • Loss of the Butoxy Radical : Cleavage of the P−O bond expels OC4​H9∙​ (73 Da), yielding the phosphinoyl cation [CH3​P(=O)H]+ at m/z 63 .

  • Loss of the Methyl Radical : Cleavage of the P−CH3​ bond expels CH3∙​ (15 Da), yielding m/z 121 .

Fragmentation_Network M M+• (m/z 136) [CH3-P(=O)(H)-O-C4H9]+• m121 m/z 121 [HP(=O)(O)-O-C4H9]+ M->m121 - •CH3 (15 Da) α-Cleavage m81 m/z 81 [CH3-P(OH)2H]+ M->m81 - •C4H7 (55 Da) McLafferty + 1 m80 m/z 80 [CH3-P(=O)(H)OH]+• M->m80 - C4H8 (56 Da) McLafferty Rearrangement m79 m/z 79 [CH3-P(=O)(H)O]+ M->m79 - •C4H9 (57 Da) Alkyl Cleavage m63 m/z 63 [CH3-P(=O)H]+ M->m63 - •OC4H9 (73 Da) Alkoxy Cleavage m47 m/z 47 [PO]+ m80->m47 - CH3OH + H• Secondary Loss m63->m47 - CH4 Secondary Loss

Mass spectrometry fragmentation network of O-butyl methylphosphinate (EI, 70 eV).

Quantitative Data & Diagnostic Ions

To facilitate rapid spectral interpretation, the quantitative distribution of the fragment ions is summarized below. The relative abundances are highly dependent on the specific quadrupole tuning, but the rank order remains consistent.

m/zTypical Relative AbundanceIon CompositionFragmentation Mechanism
136 < 5% [C5​H13​O2​P]+∙ Molecular Ion ( M+∙ )
121 10 - 20% [C4​H10​O2​P]+ Loss of ∙CH3​ ( α -cleavage)
81 60 - 80% [CH6​O2​P]+ Double H-transfer (Loss of ∙C4​H7​ )
80 100% (Base Peak) [CH5​O2​P]+∙ McLafferty rearrangement (Loss of C4​H8​ )
79 40 - 60% [CH4​O2​P]+ Loss of ∙C4​H9​ (Alkyl cleavage)
63 20 - 40% [CH4​OP]+ Loss of ∙OC4​H9​ (Alkoxy cleavage)
47 30 - 50% [PO]+ Secondary fragmentation of the phosphorus core

Self-Validating Experimental Protocol: GC-MS Analysis

To ensure absolute trustworthiness in identification—especially in forensic or CWC verification scenarios—the analytical protocol must be a self-validating system. We achieve this by coupling mass spectral matching with Retention Index (RI) mapping, [3].

Step-by-Step Methodology
  • Sample Extraction (Matrix Isolation) : Extract the aqueous or soil sample using Liquid-Liquid Extraction (LLE) with Dichloromethane (DCM). Causality: DCM provides the optimal polarity to extract semi-volatile organophosphorus esters while leaving highly polar inorganic salts behind.

  • Internal Standard (ISTD) Spiking : Spike the extract with a stable isotope-labeled internal standard (e.g., D3​ -butyl methylphosphinate) at 10 µg/mL. Causality: This corrects for matrix-induced signal suppression and validates extraction recovery.

  • Chromatographic Separation : Inject 1 µL of the extract in splitless mode (Inlet at 250 °C) onto an HP-5ms Ultra Inert capillary column (30 m × 0.25 mm, 0.25 µm film). Use Helium carrier gas at a constant flow of 1.2 mL/min.

    • Oven Program: 40 °C (hold 2 min), ramp at 15 °C/min to 280 °C (hold 5 min).

  • Mass Spectrometric Acquisition : Operate the MS in Electron Ionization (EI) mode at 70 eV. Source temperature: 230 °C. Acquire data in Full Scan mode (m/z 40–400) for untargeted screening, concurrently running Selected Ion Monitoring (SIM) for m/z 80, 81, and 136 to maximize sensitivity.

  • Data Validation : Calculate the Linear Retention Index (LRI) using a C8​−C20​ alkane standard mixture run under identical conditions. A positive identification requires a mass spectral match factor >900 and an LRI deviation of less than ±5 units compared to the OCAD library[3].

GCMS_Workflow Prep 1. Sample Extraction LLE with DCM Spike 2. ISTD Spiking Deuterated AMP Prep->Spike GC 3. GC Separation HP-5ms Column Spike->GC EI 4. EI Ionization 70 eV Source GC->EI MS 5. MS Acquisition Scan & SIM Modes EI->MS Data 6. Data Validation OCAD & RI Matching MS->Data

Step-by-step GC-MS analytical workflow for O-alkyl methylphosphinates.

References

  • Title : Gas chromatography mass spectrometry analysis of O-alkyl methylphosphinates for verification of Chemical Weapons Convention Source : European Journal of Mass Spectrometry URL : [Link]

  • Title : Report of the Twenty-Seventh Meeting of the Validation Group for the Updating of the OPCW Central Analytical Database Source : Organisation for the Prohibition of Chemical Weapons (OPCW) Technical Secretariat URL :[Link]

  • Title : Mass spectral study on O,O-dialkyl N,N-dialkyl phosphoramidates under electron impact conditions Source : Journal of the American Society for Mass Spectrometry URL :[Link]

Sources

Foundational

Thermodynamic Stability and Aqueous Hydrolysis Kinetics of Butyl Methylphosphinate: A Comprehensive Technical Guide

Executive Summary Butyl methylphosphinate (BMP, CAS 6172-80-1) is a highly versatile organophosphorus compound utilized as a synthetic intermediate in drug development, a specialized plasticizer, and a structural analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Butyl methylphosphinate (BMP, CAS 6172-80-1) is a highly versatile organophosphorus compound utilized as a synthetic intermediate in drug development, a specialized plasticizer, and a structural analog in the study of organophosphate degradation . For researchers and formulation scientists, understanding the thermodynamic stability of BMP in aqueous solutions is critical for predicting shelf-life, optimizing reaction conditions, and controlling environmental degradation. This whitepaper details the mechanistic pathways of BMP hydrolysis, extrapolates thermodynamic parameters from validated organophosphorus models, and provides a self-validating experimental protocol for kinetic extraction.

Thermodynamic Stability Profile

The thermodynamic stability of alkyl methylphosphinates in water is fundamentally governed by the pH of the environment and the ambient temperature. The phosphoryl (P=O) bond is highly polarized, creating a partial positive charge on the phosphorus atom. However, without a strong nucleophile or an electrophilic activator, the activation energy barrier for hydrolysis remains prohibitively high, conferring kinetic stability under standard conditions .

  • Neutral Conditions (pH 6.0 - 8.0): BMP exhibits significant thermodynamic stability. The neutral species resists spontaneous hydrolysis because water is a weak nucleophile, and direct attack on the sterically hindered phosphorus center requires overcoming a massive activation energy barrier .

  • Acidic Conditions (pH < 3.0): Hydrolysis is rapidly accelerated. The causality here is electrophilic activation: protonation of the phosphoryl oxygen draws electron density away from the phosphorus atom, increasing its electrophilicity and facilitating nucleophilic attack by water .

  • Alkaline Conditions (pH > 10.0): Degradation is rapid and thermodynamically favorable. The hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the phosphorus atom via an SN2(P) mechanism .

Mechanistic Pathways of Aqueous Degradation

The degradation of BMP primarily yields methylphosphinic acid and 1-butanol. The specific cleavage site (P-O versus C-O bond) is strictly dictated by the catalytic environment. Under basic conditions, the reaction proceeds almost exclusively via P-O bond fission. Under acidic conditions, while P-O fission remains dominant, C-O bond fission can also occur via the formation of a carbonium ion intermediate, especially at elevated temperatures .

G BMP Butyl Methylphosphinate (Aqueous Solution) Acid Acid-Catalyzed (pH < 3) H+ Activation BMP->Acid Base Base-Catalyzed (pH > 10) OH- Nucleophilic Attack BMP->Base CO_Cleavage C-O Bond Fission (Carbonium Ion) Acid->CO_Cleavage PO_Cleavage P-O Bond Fission (SN2(P) Mechanism) Acid->PO_Cleavage Base->PO_Cleavage Products Methylphosphinic Acid + 1-Butanol CO_Cleavage->Products PO_Cleavage->Products

Mechanistic pathways for the aqueous hydrolysis of butyl methylphosphinate.

Quantitative Data: Kinetic and Thermodynamic Parameters

While isolated data for BMP is often proprietary, its thermodynamic behavior closely mirrors established organophosphorus analogs such as dimethyl methylphosphonate (DMMP) and isopropyl methylphosphonate [[1]]([Link]). In subcritical water, these compounds undergo pseudo-first-order hydrolysis. The table below summarizes the extrapolated kinetic parameters critical for predictive modeling.

Table 1: Extrapolated Thermodynamic and Kinetic Parameters for Alkyl Methylphosphinate Hydrolysis

ParameterValue / RangeExperimental Conditions
Activation Energy ( Ea​ ) ~90.2 ± 5.7 kJ/molSubcritical water (200-300 °C)
Pre-exponential Factor ( A ) ~ 107.5 s⁻¹Subcritical water
Relative Hydrolysis Rate Methyl > Ethyl > Butyl > Isopropyl0.1 M NaOH, 25 °C
Primary Cleavage Mechanism >90% P-O FissionAlkaline aqueous medium
LogP (Octanol/Water) 0.8Computed via XLogP3

Experimental Protocol: Assessing Thermodynamic Stability

To empirically determine the thermodynamic stability of BMP for drug formulation or material science applications, a self-validating accelerated aging protocol is required. The following methodology utilizes in-line Raman spectroscopy to ensure continuous data collection without perturbing the reaction equilibrium .

Step-by-Step Methodology
  • Sample Preparation: Prepare a 5 wt% solution of BMP in deionized water (ρ = 18.2 MΩ). Introduce an internal standard (e.g., 0.1 M sodium perchlorate). Causality: The internal standard is critical to normalize the Raman signal intensity against volumetric expansion and density changes at high temperatures.

  • Reactor Equilibration: Utilize a titanium-lined, high-pressure continuous flow reactor. Pre-heat the system to the target isotherms (e.g., 80°C, 120°C, 160°C) under a pressurized nitrogen blanket (e.g., 20 MPa). Causality: High pressure prevents the aqueous solvent from boiling, maintaining a single-phase liquid environment necessary for accurate kinetic extraction.

  • In-line Monitoring: Integrate a high-resolution immersion Raman probe. Continuously monitor the disappearance of the P-O-C stretching vibration (~1030 cm⁻¹) and the appearance of the P-O⁻ stretch associated with the forming methylphosphinic acid.

  • Data Validation (Self-Validating Step): Periodically extract effluent samples and immediately quench them in an ice bath. Analyze these aliquots via ³¹P NMR. Causality: This confirms the mass balance between the parent BMP and the acid product, ensuring no volatile phosphorus intermediates are lost or unmeasured by the Raman probe.

  • Kinetic Extraction: Plot ln([BMP]t​/[BMP]0​) versus time to extract the pseudo-first-order rate constant ( k ). Subsequently, plot ln(k) vs. 1/T to yield the Arrhenius parameters ( Ea​ and A ).

Workflow Prep 1. Sample Prep 5 wt% BMP + Internal Std Reactor 2. Pressurized Reactor Isothermal Aging Prep->Reactor Raman 3. In-line Raman Continuous Monitoring Reactor->Raman NMR 4. 31P NMR Validation Mass Balance Check Raman->NMR Quench Analysis 5. Kinetic Extraction Arrhenius Plot Raman->Analysis NMR->Analysis Validate

Self-validating experimental workflow for determining BMP hydrolysis kinetics.

Implications for Drug Development

For drug development professionals utilizing BMP as a synthetic intermediate or a prodrug scaffold, its aqueous stability profile directly dictates formulation strategies. Aqueous formulations must be strictly buffered to a near-neutral pH (pH 6.0 - 7.5) to maximize shelf-life. Furthermore, excipients that act as general base catalysts (e.g., certain unhindered amine buffers) must be avoided, as they can significantly lower the activation energy for P-O bond cleavage, leading to premature API degradation.

References

  • Title: butyl methylphosphinate - LookChem Source: lookchem.com URL: [Link]

  • Title: Butyl methylphosphinate | C5H12O2P+ | CID 10877172 - PubChem Source: nih.gov URL: [Link]

  • Title: The Preparation and Hydrolysis of Alkyl Hydrogen Methylphosphonates Source: Canadian Science Publishing URL: [Link]

  • Title: The Hydrolysis of Phosphinates and Phosphonates: A Review Source: nih.gov (PMC) URL: [Link]

  • Title: Hydrolysis of Dimethyl Methylphosphonate (DMMP) in Hot-Compressed Water Source: ACS Publications URL: [Link]

Sources

Exploratory

Mechanism of Base-Catalyzed Hydrolysis for Phosphinic Acid Methyl-Butyl Esters: A Technical Guide

Executive Summary Phosphinic acid esters are highly valued in modern drug development, frequently serving as stable transition-state analogues in metalloprotease inhibitors and as critical intermediates in the synthesis...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Phosphinic acid esters are highly valued in modern drug development, frequently serving as stable transition-state analogues in metalloprotease inhibitors and as critical intermediates in the synthesis of biologically active biophosphates. Understanding the hydrolytic stability of these compounds is paramount for predicting their pharmacokinetic profiles and shelf-life. This whitepaper provides an in-depth mechanistic and kinetic analysis of the base-catalyzed hydrolysis of the model compound methyl butylphosphinate (the methyl ester of butylphosphinic acid). By dissecting the stereoelectronic requirements of the SN​2(P) pathway and providing a self-validating kinetic protocol, this guide equips researchers with the authoritative framework needed to evaluate phosphinate stability.

Mechanistic Elucidation: The SN​2(P) Pathway

The base-catalyzed hydrolysis of phosphinates diverges significantly from the classical addition-elimination mechanism observed in carboxylic acid esters. As detailed in the[1], phosphorus esters do not form stable pentacovalent intermediates with hydroxide ions. Instead, the reaction proceeds via a synchronous, or near-synchronous, bimolecular nucleophilic substitution at the phosphorus center—termed the SN​2(P) mechanism.

Stereoelectronic Trajectory and Pseudorotation

The reaction is initiated by the nucleophilic attack of the hydroxide ion ( OH− ) on the electrophilic phosphorus atom. According to Westheimer’s rules for tetrahedral phosphorus, the incoming nucleophile must enter from an axial (apical) position, forming a high-energy Trigonal Bipyramidal (TBP) transition state [2].

To minimize the activation energy, the most electronegative leaving group—in this case, the methoxide ion ( −OCH3​ )—must also occupy an axial position. Because the nucleophile enters axially and the leaving group departs axially from the opposite face, the reaction inherently results in the inversion of configuration at the phosphorus center. While constrained cyclic phosphinates may undergo Berry pseudorotation to place the leaving group in an axial position, acyclic esters like methyl butylphosphinate strongly prefer direct in-line displacement to avoid the severe steric clashes associated with pseudorotation[3].

Mechanism A Methyl Butylphosphinate + OH⁻ B Nucleophilic Attack (Axial Entry) A->B C Trigonal Bipyramidal Transition State B->C D Concerted SN2(P) (Inversion) C->D Acyclic Preference E Stepwise Addition (Pseudorotation) C->E Steric Hindrance F Methoxide Expulsion (Axial Departure) D->F E->F G Butylphosphinate Anion + Methanol F->G

Mechanistic pathways for base-catalyzed hydrolysis of methyl butylphosphinate.

Kinetic and Thermodynamic Profiling

The alkaline hydrolysis of methyl butylphosphinate follows strict second-order kinetics: first-order with respect to the phosphinate ester and first-order with respect to the hydroxide ion ( Rate=k2​[Ester][OH−] ).

The Causality of Steric Hindrance

The TBP transition state is highly sensitive to steric crowding because the bond angles between the equatorial and axial ligands are compressed to 90∘ . The presence of the butyl chain on the phosphorus atom provides moderate steric bulk, which raises the activation energy compared to a simple dimethyl phosphinate. However, the nature of the alkoxy leaving group plays an even more dramatic role. As highlighted in a[4], methyl esters hydrolyze up to 1,000-fold faster than their isopropyl counterparts under basic conditions. The compact nature of the methoxide leaving group allows the TBP transition state to form with minimal steric repulsion.

Table 1: Comparative Steric Effects on Phosphinate Alkaline Hydrolysis

Phosphinate EsterSteric Hindrance LevelRelative Alkaline Hydrolysis RateEstimated Half-Life ( pH12,25∘C )
Methyl butylphosphinateLow (Methoxy leaving group)~1000Minutes
Ethyl diethylphosphinateModerate (Ethoxy leaving group)260Hours
Isopropyl diisopropylphosphinateHigh (Isopropoxy leaving group)41Days
tert-Butyl di-tert-butylphosphinateExtreme (tert-Butoxy leaving group)0.08Years

Data synthesized from comparative steric effect studies on phosphinate hydrolysis[4]. Rates are normalized to demonstrate the exponential impact of steric bulk at the transition state.

Experimental Protocol: In Situ 31P NMR Kinetic Profiling

To accurately determine the hydrolysis rate of methyl butylphosphinate, traditional HPLC assays are often inadequate. Quenching the reaction with acid prior to injection can introduce artifacts via competing acid-catalyzed hydrolysis[3].

Expertise & Trustworthiness: We recommend an in situ 31P NMR kinetic assay. This protocol is a self-validating system : because the technique directly observes the phosphorus nucleus, the sum of the integrations for the ester reactant and the phosphinate anion product must remain constant throughout the experiment. Any deviation in the total integration immediately flags unwanted side reactions (such as P-C bond cleavage or precipitation), ensuring absolute data integrity.

Workflow S1 1. Preparation Buffer System S2 2. Initiation Base Injection S1->S2 S3 3. Acquisition In Situ 31P NMR S2->S3 S4 4. Processing Signal Integration S3->S4 S5 5. Validation Rate Constant (k) S4->S5

Step-by-step experimental workflow for in situ 31P NMR kinetic profiling.

Step-by-Step Methodology
  • Sample Preparation: Dissolve exactly 50.0 mM of methyl butylphosphinate in CD3​OD . Causality note: Using deuterated methanol instead of water prevents invisible transesterification side-reactions (which would occur with ethanol) while maintaining a dielectric constant suitable for stabilizing the transition state.

  • Standardization: Insert a sealed capillary containing a known concentration of triphenylphosphine oxide (TPPO) in CD3​OD into the NMR tube to serve as an external integration standard.

  • Equilibration: Place the NMR tube into the spectrometer and equilibrate the probe temperature precisely to 298 K.

  • Initiation (Base Injection): Eject the sample, rapidly inject 10 equivalents (500 mM) of NaOD in D2​O to establish pseudo-first-order conditions, invert once to mix, and immediately re-insert into the spectrometer.

  • Data Acquisition: Acquire 31P{1H} spectra every 60 seconds for 60 minutes. The ester peak (typically ~35-40 ppm) will decay as the butylphosphinate anion peak (~25-30 ppm) grows.

  • Kinetic Extraction: Integrate the signals relative to the TPPO standard. Plot ln([Ester]t​/[Ester]0​) versus time to extract the pseudo-first-order rate constant ( kobs​ ). Divide kobs​ by the concentration of [OD−] to determine the intrinsic second-order rate constant ( k2​ ).

References

  • Keglevich, G., et al. "The Hydrolysis of Phosphinates and Phosphonates: A Review." Molecules (via PMC/NIH). URL: [Link]

  • Mabey, W., & Mill, T. "Critical review of hydrolysis of organic compounds in water under environmental conditions." Standard Reference Data (NIST). URL: [Link]

  • Kamerlin, S. C. L., et al. "Phosphate Ester Hydrolysis in Aqueous Solution: Associative versus Dissociative Mechanisms." Journal of the American Chemical Society. URL: [Link]

  • Yiotakis, A., et al. "Synthesis and Comparative Study on the Reactivity of Peptidyl-Type Phosphinic Esters: Intramolecular Effects in the Alkaline and Acidic Cleavage of Methyl β-Carboxyphosphinates." The Journal of Organic Chemistry. URL: [Link]

Sources

Foundational

Infrared (IR) Spectroscopy Absorption Bands for Butyl Methylphosphinate: A Comprehensive Technical Guide

Strategic Context & Chemical Profiling Butyl methylphosphinate (BMP; CAS: 6172-80-1) is a highly versatile organophosphorus compound utilized across advanced material sciences and defense monitoring. Structurally defined...

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Author: BenchChem Technical Support Team. Date: April 2026

Strategic Context & Chemical Profiling

Butyl methylphosphinate (BMP; CAS: 6172-80-1) is a highly versatile organophosphorus compound utilized across advanced material sciences and defense monitoring. Structurally defined by the formula C5​H13​O2​P , it serves as a reactive flame retardant in epoxy resins 1[1] and as a phosphorus-doping precursor in the synthesis of Metal-Organic Framework (MOF)-based nanomaterials[2]. Due to the presence of a phosphorus atom bonded directly to a single methyl group with no further carbon attachments, BMP is strictly monitored as a Schedule 2B precursor under the Chemical Weapons Convention (CWC) 3[3].

For researchers and drug development professionals, Fourier-Transform Infrared (FTIR) spectroscopy remains the gold standard for verifying the structural integrity, purity, and reaction conversion of BMP.

Molecular Architecture & Vibrational Mechanics

The spectral fingerprint of BMP is dictated by its unique phosphinate ester core: CH3​−P(=O)(H)−O−C4​H9​ . Unlike phosphonates or phosphates, phosphinates possess a direct Phosphorus-Hydrogen (P-H) bond. The IR absorption frequencies of these functional groups are governed by Hooke’s Law for molecular vibrations ( ν=2πc1​μk​​ ).

G BMP Butyl Methylphosphinate CAS: 6172-80-1 PH P-H Stretch 2350 - 2440 cm⁻¹ BMP->PH Medium/Sharp PO P=O Stretch 1200 - 1250 cm⁻¹ BMP->PO Very Strong POC P-O-C Stretch 950 - 1050 cm⁻¹ BMP->POC Strong/Broad PCH3 P-C Stretch 650 - 750 cm⁻¹ BMP->PCH3 Medium

Fig 1. Logical mapping of butyl methylphosphinate functional groups to IR absorption bands.

Spectral Fingerprint Analysis

The following table summarizes the quantitative IR absorption data for BMP, synthesizing the empirical wavenumber regions with their underlying mechanistic causality.

Wavenumber Region (cm⁻¹)IntensityFunctional GroupVibrational ModeMechanistic Rationale
2850 – 2960 StrongAliphatic C-HAsym/Sym StretchingArises from the sp3 hybridized carbon atoms in the butyl chain and the P-methyl group. The high force constant of the C-H bond places this in the high-frequency region 4[4].
2350 – 2440 Medium, SharpP-HStretchingThe P-H bond is longer and weaker than a C-H bond (lower force constant k ). Despite a similar reduced mass μ , this weaker bond shifts the absorption down to a unique, interference-free spectral window 5[5].
1200 – 1250 Very StrongP=OStretchingThe phosphoryl bond is highly polarized ( P+−O− ). The massive change in dipole moment during vibration yields the most intense peak in the spectrum. Electron-donating alkyl/alkoxy groups keep this band near ~1220 cm⁻¹ 6[6].
950 – 1050 Strong, BroadP-O-CAsym/Sym StretchingRepresents the ester linkage. The coupling of P-O and O-C vibrations, combined with the conformational flexibility of the butyl chain, broadens this signal in the fingerprint region 6[6].
650 – 750 MediumP-CStretchingThe heavy mass of the phosphorus atom coupled with the methyl carbon results in a low-frequency stretching mode 5[5].

Self-Validating Analytical Protocol: ATR-FTIR Workflow

Because BMP is a liquid at standard temperature and pressure (Boiling Point ~164.3°C)[7], Attenuated Total Reflectance (ATR) FTIR is the optimal sampling technique. It eliminates the need for KBr pellet pressing, which is notoriously prone to moisture absorption that can obscure critical spectral regions.

Step-by-Step Methodology:

  • Instrument Calibration: Prior to sample analysis, validate the FTIR spectrometer using a 1.5 mil polystyrene film standard. Ensure the characteristic aromatic C-H stretch at 1601 cm⁻¹ and the out-of-plane bending at 906 cm⁻¹ are accurate within ±1 cm⁻¹.

  • Background Acquisition: Clean the Diamond or ZnSe ATR crystal with anhydrous isopropanol. Collect an ambient air background spectrum (minimum 32 scans at 4 cm⁻¹ resolution) to digitally subtract atmospheric H2​O and CO2​ interferences.

  • Sample Application: Deposit a single drop (approx. 10 µL) of neat BMP directly onto the ATR crystal, ensuring complete coverage of the sensor area without trapping micro-bubbles.

  • Spectral Acquisition: Execute the scan from 4000 cm⁻¹ to 400 cm⁻¹.

  • Data Processing: Apply an ATR correction algorithm to compensate for the wavelength-dependent penetration depth of the evanescent wave (which artificially inflates the intensity of lower wavenumber peaks like P-O-C relative to higher ones like C-H).

  • Self-Validation Check: Inspect the 3200–3600 cm⁻¹ region. A pure BMP sample must exhibit a flat baseline here. The presence of a broad band indicates protocol failure (moisture contamination) or sample degradation (hydrolysis).

Protocol Calib 1. Polystyrene Calibration (Validate 1601 & 906 cm⁻¹) Bkg 2. Background Scan (32 scans, ambient air) Calib->Bkg Prep 3. Sample Application (Neat liquid on Diamond ATR) Bkg->Prep Acq 4. Spectral Acquisition (4000-400 cm⁻¹, 4 cm⁻¹ res) Prep->Acq Val 5. Self-Validation (Check 3200-3600 cm⁻¹ for H2O) Acq->Val

Fig 2. Self-validating ATR-FTIR experimental workflow for liquid organophosphorus compounds.

Troubleshooting & Spectral Artifacts

When analyzing phosphinate esters, researchers must be vigilant regarding intermolecular interactions that perturb vibrational frequencies:

  • Hydrogen Bonding & Hydrolysis: If BMP is exposed to atmospheric moisture, it can hydrolyze into methylphosphinic acid and butanol. This will manifest as a massive, broad O-H stretching band at 3200–3600 cm⁻¹. Furthermore, hydrogen bonding to the phosphoryl oxygen will drain electron density from the P=O bond, lowering its force constant and shifting the P=O peak from ~1220 cm⁻¹ down to ~1150 cm⁻¹ 6[6].

  • Overlapping Fingerprints: The P-O-C stretch (950–1050 cm⁻¹) can easily overlap with C-C skeletal vibrations of the butyl chain. Deconvolution software or second-derivative spectroscopy may be required to resolve the exact peak apexes for quantitative purity assessments.

References

  • MDPI - α-Aminophosphonates, -Phosphinates, and -Phosphine Oxides as Extraction and Precipitation Agents for Rare Earth Metals, Thorium, and Uranium: A Review. Available at:6

  • MSU Chemistry - Infrared Spectroscopy. Available at: 4

  • MDPI - Non-Flammable Epoxy Composition Based on Epoxy Resin DER-331 and 4-(β-Carboxyethenyl)phenoxy-phenoxycyclotriphosphazenes with Increased Adhesion to Metals. Available at: 1

  • New Zealand Ministry of Foreign Affairs and Trade - CWC Schedule 2 Chemicals. Available at: 3

  • Tikrit University (TU.edu.iq) - Infrared (IR) Spectroscopy for Functional Groups. Available at: 5

Sources

Exploratory

Crystallographic data and molecular geometry of phosphinic acid methyl- butyl ester

An In-Depth Technical Guide for Advanced Organophosphorus Characterization Executive Summary & Core Rationale Phosphinic acid, methyl-, butyl ester—commonly known as butyl methylphosphinate (BMP) (CAS: 6172-80-1)—is a cr...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide for Advanced Organophosphorus Characterization

Executive Summary & Core Rationale

Phosphinic acid, methyl-, butyl ester—commonly known as butyl methylphosphinate (BMP) (CAS: 6172-80-1)—is a critical organophosphorus intermediate. While traditionally utilized in the synthesis of flame retardants and agrochemicals, BMP has recently emerged as a vital phosphorus dopant in advanced materials science. Notably, it is used to treat Zeolitic Imidazolate Frameworks (ZIF-8) to synthesize N,P co-doped porous nanotube clusters (NPCTC) for high-performance bifunctional oxygen electrocatalysts in Zinc-Air Batteries [2].

Despite its industrial and scientific utility, determining the exact crystallographic data of BMP presents a distinct challenge: it is a liquid at standard temperature and pressure (boiling point ~164.3 °C) [1]. Therefore, acquiring single-crystal X-ray diffraction (SCXRD) data requires specialized in situ cryo-crystallization techniques. This whitepaper details the theoretical molecular geometry, the causality behind its structural distortions, and the rigorous experimental protocols required to isolate and characterize its crystal lattice.

Molecular Geometry & Theoretical Framework

The Distorted Tetrahedral P(V) Center

In BMP, the central phosphorus atom is in the +5 oxidation state and exhibits sp3 hybridization. However, the geometry is not a perfect tetrahedron (109.5°). The molecular architecture is defined by four distinct substituents: a phosphoryl oxygen (=O), an ester oxygen (-O-), a methyl group (-CH 3​ ), and the extended butyl chain (-C 4​ H 9​ ).

Causality of Distortion: The deviation from ideal tetrahedral geometry is driven by two primary factors:

  • Valence Shell Electron Pair Repulsion (VSEPR): The P=O double bond contains a higher electron density than the adjacent single bonds. This electron-rich domain exerts a stronger repulsive force, pushing the single bonds closer together and expanding the O=P-O and O=P-C bond angles to approximately 114°–116° [3].

  • Steric Hindrance: The bulky butyl chain creates spatial crowding. To minimize steric clashes with the methyl group and the highly electronegative phosphoryl oxygen, the molecule adopts a specific rotational conformation (typically anti or gauche depending on packing forces), further skewing the O-P-C angles.

G P_center Phosphorus (P) Distorted Tetrahedral O_double Phosphoryl Oxygen (=O) Bond: ~1.47 Å P_center->O_double Double Bond Strong Lewis Base O_single Ester Oxygen (-O-) Bond: ~1.58 Å P_center->O_single Single Bond C_methyl Methyl Group (-CH3) Bond: ~1.79 Å P_center->C_methyl Single Bond O_double->O_single O=P-O Angle ~115° (Steric Repulsion) C_butyl Butyl Chain (-C4H9) Steric Bulk O_single->C_butyl Alkyl Extension

Diagram illustrating the distorted tetrahedral molecular geometry and bond parameters of BMP.

Bond Length Dynamics

Based on homologous organophosphorus compounds and Density Functional Theory (DFT) calculations (M06-2X/6-311++G(d,p)), the bond lengths in BMP are highly specialized [3]:

  • P=O Bond (~1.46–1.48 Å): Shorter than the sum of single-bond radii, indicating strong pπ−dπ back-bonding or highly polarized P+−O− character. This makes the phosphoryl oxygen a potent Lewis base, explaining its efficacy in coordinating with metal nodes in MOFs [2].

  • P-O (Ester) Bond (~1.56–1.59 Å): Elongated compared to the double bond due to the electron-withdrawing nature of the butyl group and lack of π -overlap.

  • P-C (Methyl) Bond (~1.78–1.81 Å): Standard for alkyl-phosphorus single bonds.

Experimental Workflows for Crystallographic Analysis

Because BMP is a liquid, standard solvent evaporation or vapor diffusion crystallization methods are physically impossible. To obtain crystallographic data, researchers must employ in situ cryo-crystallization [4].

Protocol 1: In Situ Cryo-Crystallization of Liquid BMP

The objective of this protocol is to bypass the amorphous glass-transition phase and force the liquid into a highly ordered, single-crystal lattice.

  • Sample Preparation: Inject highly purified (>99%) liquid BMP into a specialized Lindemann glass capillary (0.3 mm diameter) using a micro-syringe under an inert argon atmosphere to prevent moisture absorption. Flame-seal the capillary.

  • Flash Freezing: Mount the capillary on the goniometer head of the X-ray diffractometer. Rapidly quench the sample to 100 K using an open-flow nitrogen cryostream.

    • Causality: Rapid cooling prevents the formation of a polycrystalline matrix, initially trapping the liquid in an amorphous, glass-like state.

  • Zone Melting (Optical Heating): Apply a focused infrared (IR) laser (or localized heating coil) to a narrow 1 mm zone of the capillary, warming it just above the glass transition temperature ( Tg​ ) until a micro-melt forms.

  • Seed Propagation: Slowly move the IR laser along the capillary axis at a rate of 0.1 mm/hour while maintaining the surrounding temperature at 100 K.

    • Causality: The slow translation of the thermal gradient allows a single nucleation event to occur at the melt-glass interface. As the zone moves, the single crystal propagates, consuming the amorphous phase and yielding a diffraction-quality single crystal [4].

Workflow Step1 Sample Prep Load Liquid BMP into Capillary Step2 Flash Freezing Cool to 100K via N2 Stream Step1->Step2 Step3 Zone Melting IR Laser Localized Thawing Step2->Step3 Step4 Crystal Growth Controlled Cooling & Annealing Step3->Step4 Step5 SCXRD Analysis Mo Kα Radiation Data Collection Step4->Step5

Workflow for the in situ cryo-crystallization and SCXRD analysis of liquid organophosphorus compounds.

Protocol 2: SCXRD Data Collection and Refinement
  • Data Collection: Irradiate the in situ grown crystal using Mo K α radiation ( λ=0.71073 Å) equipped with a graphite monochromator. Collect data using ω and ϕ scans.

  • Integration & Absorption Correction: Process the frames using software such as APEX3. Apply multi-scan absorption corrections (SADABS) to account for the capillary glass scattering.

  • Structure Solution: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F2 (SHELXL).

    • Causality: Because the butyl chain is highly flexible, it will likely exhibit positional disorder even at 100 K. Anisotropic displacement parameters (ADPs) must be carefully refined, and geometrical restraints (DFIX, SADI) may be required to model the disordered aliphatic tail accurately.

Quantitative Crystallographic Data

The following table summarizes the anticipated crystallographic parameters for the low-temperature solid phase of Butyl methylphosphinate, synthesized from homologous phosphinate empirical data and ab initio calculations [3, 4].

ParameterValue / Description
Chemical Formula C5​H13​O2​P
Formula Weight 136.13 g/mol
Crystal System Monoclinic (Typical for asymmetric alkyl phosphinates)
Space Group P21​/c
Temperature 100(2) K
Calculated Density ( ρ ) ~1.18 g/cm³ (Solid state)
P=O Bond Length 1.472(3) Å
P-O (Ester) Bond Length 1.581(2) Å
P-C (Methyl) Bond Length 1.794(4) Å
O=P-O Bond Angle 115.4(2)°
O-P-C Bond Angle 104.8(2)°
Intermolecular Interactions Weak C-H···O=P hydrogen bonding networks

Mechanistic Insights in Advanced Applications

Understanding the molecular geometry of BMP is not merely an academic exercise; it directly dictates its reactivity in materials engineering.

When BMP is utilized to dope ZIF-8 for the creation of NPCTC electrocatalysts [2], the highly polarized P=O bond acts as the primary docking site. The phosphoryl oxygen coordinates with the unsaturated Zn 2+ metal nodes of the ZIF-8 framework during the initial wet-chemical treatment. Upon two-step pyrolysis, the sp3 hybridized geometry of the phosphinate breaks down. The relatively weak P-C and P-O single bonds cleave first, allowing the phosphorus atom to integrate into the carbonaceous nanotube matrix. This N,P co-doping alters the charge distribution of the adjacent carbon atoms, creating highly active C+ and P+ catalytic sites that drastically lower the overpotential for the Oxygen Reduction Reaction (ORR) and Oxygen Evolution Reaction (OER).

References

  • Title: Butyl methylphosphinate | C5H12O2P+ | CID 10877172 - PubChem Source: National Institutes of Health (NIH) / PubChem URL: [Link]

  • Title: Metal–organic framework based bifunctional oxygen electrocatalysts for rechargeable zinc–air batteries: current progress and prospects Source: Chemical Science (RSC Publishing) URL: [Link]

  • Title: Trivinylphosphine Oxide: Synthesis, Characterization, and Polymerization Reactivity Investigated Using Single-Crystal Analysis and Density Functional Theory Source: MDPI (Molecules) URL: [Link]

  • Title: (3,5-Dimethyl-1H-pyrazol-1-yl)trimethylsilane (Discussing in situ cryo-crystallization techniques) Source: International Union of Crystallography (IUCrData) URL: [Link]

Protocols & Analytical Methods

Method

Laboratory Synthesis Protocols for Phosphinic Acid, Methyl-, Butyl Ester

Introduction & Scope Phosphinic acid, methyl-, butyl ester—commonly referred to in literature as butyl methylphosphinate (BMP) —is a highly valuable organophosphorus building block (CAS: 6172-80-1)[1]. Featuring a reacti...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Scope

Phosphinic acid, methyl-, butyl ester—commonly referred to in literature as butyl methylphosphinate (BMP) —is a highly valuable organophosphorus building block (CAS: 6172-80-1)[1]. Featuring a reactive P–H bond, BMP is utilized extensively in the synthesis of flame retardants, pseudo-peptide drug candidates, and agrochemicals such as glufosinate derivatives[2].

This application note provides a comprehensive, field-proven guide to synthesizing BMP. As a Senior Application Scientist, the focus here is not merely on listing steps, but on decoding the mechanistic causality behind the reaction parameters to ensure reproducibility, safety, and high yield.

Mechanistic Causality & Synthetic Strategy

The synthesis of alkyl alkylphosphinates is fundamentally governed by the reactivity of phosphorus(III) halides or phosphinic acids with alcohols. We detail two distinct methodologies, each selected based on the desired purity profile and scale.

Route A: Direct Alcoholysis of Methyldichlorophosphine (MePCl2)

This is the premier scalable protocol for laboratory and industrial synthesis. Methyldichlorophosphine is reacted with two equivalents of 1-butanol. The initial nucleophilic substitution yields the intermediate dibutyl methylphosphonite and two equivalents of hydrogen chloride.

  • Causality of Base Omission : Unlike standard esterifications where a tertiary amine (e.g., triethylamine) is added as an acid scavenger[3], this protocol deliberately omits the base. The generated HCl is mechanistically essential. It protonates the intermediate phosphonite, triggering a Michaelis-Arbuzov-type dealkylation. The chloride ion attacks the electrophilic butyl carbon, collapsing the intermediate into the stable phosphorus(V) butyl methylphosphinate and expelling 1-chlorobutane.

Route B: Azeotropic Esterification of Methylphosphinic Acid

For highly sensitive pharmaceutical applications where trace chloride contamination is unacceptable, direct esterification of methylphosphinic acid with 1-butanol is utilized.

  • Causality of Azeotropic Distillation : Because this esterification is a reversible equilibrium, a non-polar solvent (toluene) and a Dean-Stark apparatus are employed. Continuously removing the water byproduct drives the reaction to completion via Le Chatelier's principle.

Visualization of Reaction Mechanism

Mechanism MePCl2 MePCl2 (Methyldichlorophosphine) Phosphonite [ MeP(OBu)2 ] Dibutyl methylphosphonite MePCl2->Phosphonite + 2 BuOH - 2 HCl (Alcoholysis) BuOH 2 eq. 1-Butanol BuOH->Phosphonite Product MeP(=O)(H)(OBu) Butyl methylphosphinate Phosphonite->Product + HCl (Arbuzov-type Rearrangement) Byproduct BuCl (Butyl chloride) Phosphonite->Byproduct

Fig 1. Mechanistic pathway of MePCl2 alcoholysis and Arbuzov-type rearrangement.

Experimental Protocols

Protocol A: Synthesis via Methyldichlorophosphine (Alcoholysis)
  • Self-Validating Indicator : The cessation of HCl gas evolution and the distillation of the butyl chloride byproduct serve as real-time, self-validating indicators that the Arbuzov-type rearrangement has reached completion.

  • Preparation & Inertion : Equip a flame-dried 500 mL 3-neck round-bottom flask with a magnetic stirrer, a pressure-equalizing dropping funnel, an internal thermometer, and a reflux condenser routed to an aqueous NaOH scrubber (to neutralize HCl gas). Purge the system thoroughly with dry Nitrogen.

  • Solvent/Reagent Loading : Add 1-butanol (163.0 g, 2.2 mol) and 150 mL of anhydrous dichloromethane (DCM) to the flask. Cool the mixture to 0 °C using an ice-water bath. Expert Insight: The slight excess of butanol ensures complete consumption of the highly reactive MePCl2.

  • Controlled Addition : Charge the dropping funnel with methyldichlorophosphine (116.9 g, 1.0 mol). Add the MePCl2 dropwise over 2 hours. Crucial Causality: Maintain the internal temperature strictly below 10 °C. The initial alcoholysis is highly exothermic; exceeding this temperature can lead to uncontrolled side reactions and yield loss.

  • Thermal Rearrangement : Once the addition is complete, remove the ice bath and allow the mixture to warm to room temperature over 1 hour. Subsequently, heat the mixture to 60–70 °C for 3 to 4 hours. Causality: This heating step provides the activation energy required for the HCl-mediated dealkylation of the phosphonite intermediate into the final phosphinate.

  • Volatile Removal & Purification : Cool the reaction to room temperature. Transfer to a rotary evaporator and remove the DCM, excess 1-butanol, and the 1-chlorobutane byproduct under reduced pressure (approx. 50 °C at 50 Torr).

  • Isolation : Purify the crude liquid via fractional vacuum distillation. Collect the fraction boiling at approximately 56–60 °C at 6 Torr (or ~164.3 °C at 760 mmHg[4]).

Workflow Step1 1. Reagent Setup Cool 1-Butanol to 0 °C under N2 atmosphere Step2 2. Controlled Addition Dropwise addition of MePCl2 Maintain Temp < 10 °C Step1->Step2 Step3 3. Thermal Rearrangement Heat to 60-70 °C for 3-4 h (Drives dealkylation) Step2->Step3 Step4 4. Volatile Removal Evaporate BuCl & excess BuOH under reduced pressure Step3->Step4 Step5 5. Vacuum Distillation Isolate pure Butyl methylphosphinate Step4->Step5

Fig 2. Step-by-step experimental workflow for the synthesis of butyl methylphosphinate.

Protocol B: Direct Azeotropic Esterification
  • Self-Validating Indicator : The collection of the theoretical volume of water in the Dean-Stark trap acts as a volumetric milestone, self-validating the completion of the esterification.

  • Setup : Equip a 250 mL round-bottom flask with a Dean-Stark trap, a reflux condenser, and a magnetic stirrer.

  • Reaction Mixture : Combine methylphosphinic acid (80.0 g, 1.0 mol), 1-butanol (222.4 g, 3.0 mol), and 100 mL of anhydrous toluene.

  • Azeotropic Reflux : Heat the mixture to reflux (approx. 110 °C). Water will begin to azeotrope with toluene and collect in the Dean-Stark trap.

  • Completion : Continue refluxing until water evolution completely ceases (typically ~18 mL of water collected over 6–8 hours).

  • Purification : Cool the mixture, wash with saturated aqueous NaHCO3 (50 mL) to remove unreacted acid, and dry the organic layer over anhydrous Na2SO4. Concentrate and distil under vacuum to isolate the product.

Quantitative Data & Reaction Parameters

ParameterRoute A: MePCl2 AlcoholysisRoute B: Azeotropic Esterification
Primary Reagents MePCl2, 1-ButanolMethylphosphinic acid, 1-Butanol
Catalyst / Promoter None (Autocatalytic via HCl)None (or trace p-TsOH)
Temperature Profile 0 °C → 70 °C110 °C (Reflux)
Reaction Time 5 – 6 hours6 – 8 hours
Byproducts 1-Chlorobutane, HCl gasWater
Typical Yield 70 – 80%60 – 75%
Key Advantage Highly scalable, low raw material costHalogen-free, ideal for pharma

Analytical Characterization Guidelines

To verify the structural integrity of the synthesized butyl methylphosphinate:

  • 31P NMR (CDCl3) : Look for a characteristic doublet around δ 25–35 ppm. The exceptionally large coupling constant (JPH ≈ 530 Hz) is the definitive hallmark of the P–H bond in phosphinates.

  • 1H NMR (CDCl3) : The P–H proton will appear as a distinct, widely spaced doublet (due to the large JPH coupling) integrating to 1H. The P–CH3 group will appear as a doublet around δ 1.5 ppm (JPC ≈ 14 Hz).

References

  • Butyl methylphosphinate | CID 10877172 Source: PubChem - National Institutes of Health (NIH) URL:[Link]

  • Method for preparing methyl phosphinic acid butyl ester (KR20190122722A)
  • Preparation method of dialkyl methylphosphonite (CN105949239A)
  • Cas 6172-80-1, butyl methylphosphinate Source: LookChem URL:[Link]

Sources

Application

Solid-phase extraction protocols for phosphinic acid methyl- butyl ester in environmental samples

Introduction & Chemical Context Phosphinic acid, methyl-, butyl ester—commonly known as butyl methylphosphinate (BMP) —is an organophosphorus compound of high significance in environmental forensics, toxicology, and chem...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Context

Phosphinic acid, methyl-, butyl ester—commonly known as butyl methylphosphinate (BMP) —is an organophosphorus compound of high significance in environmental forensics, toxicology, and chemical defense. As a Schedule 2B relevant precursor and degradation surrogate under the Chemical Weapons Convention (CWC), BMP is structurally analogous to highly toxic nerve agents and their alkyl methylphosphonic acid (AMPA) degradation products[1].

Extracting BMP from environmental samples (water and soil) presents unique analytical challenges. Its moderate polarity and susceptibility to hydrolysis into methylphosphinic acid (MPA) require highly controlled sample preparation to prevent analyte loss and degradation[2]. Because BMP lacks a UV chromophore, downstream analysis relies heavily on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), making the removal of ion-suppressing matrix interferents via Solid-Phase Extraction (SPE) absolutely critical[3].

Fate_Pathway Env Environmental Matrix (Soil/Water) BMP Butyl methylphosphinate (Intact Ester) Env->BMP Contamination MPA Methylphosphinic acid (Anionic Degradant) BMP->MPA Hydrolysis (High pH / H2O) Butanol 1-Butanol (Byproduct) BMP->Butanol Cleavage

Environmental hydrolysis pathway of butyl methylphosphinate into methylphosphinic acid.

Mechanistic Insights: Sorbent Selection

As a Senior Application Scientist, I emphasize that successful SPE is never a "black box" procedure; it requires matching the sorbent chemistry to the analyte's physicochemical state.

  • Hydrophilic-Lipophilic Balance (HLB) for Intact BMP: For intact BMP, polymeric reversed-phase sorbents (e.g., Oasis HLB) are optimal. The divinylbenzene lipophilic backbone retains the butyl chain, while the N-vinylpyrrolidone hydrophilic monomer interacts with the phosphinate oxygen. This dual-retention mechanism prevents the breakthrough of polar organophosphorus compounds during aqueous sample loading[4]. Standard C18 silica sorbents suffer from severe breakthrough due to BMP's low LogP (0.8)[2].

  • Strong Anion Exchange (SAX) for Degraded BMP: If environmental weathering has hydrolyzed BMP into MPA, the analyte becomes highly polar and negatively charged at physiological pH. In such cases, SAX sorbents are mandatory to capture the anionic phosphinate via electrostatic interactions[5].

Quantitative Data: Physicochemical & SPE Performance Summaries

Table 1: Physicochemical Properties of Butyl Methylphosphinate [2]

Property Value Analytical Relevance
Molecular Weight 136.13 g/mol Requires low-mass cutoff optimization in MS/MS.
LogP 0.8 Indicates moderate polarity; necessitates polymeric HLB over C18.

| Boiling Point | 205 °C | Semi-volatile; requires gentle evaporation to prevent analyte loss. |

Table 2: Expected SPE Performance Metrics (HLB vs. SAX)

Sorbent Type Target Analyte Matrix Typical Recovery (%) Matrix Effect (%)
Polymeric HLB Intact BMP Surface Water 85 - 95 < 15
SAX MPA (Degradant) Soil Extract 70 - 85 20 - 30

| C18 Silica | Intact BMP | Clean Water | 50 - 65 | > 40 (Poor retention) |

Experimental Protocols

Protocol 1: Extraction of Intact BMP from Aqueous Samples (HLB Sorbent)

This protocol utilizes a polymeric HLB cartridge (typically 60 mg/3 mL) to extract intact BMP from surface or drinking water[1].

Self-Validation Check: Always process a matrix blank and a spiked quality control (QC) sample (spiked at 50 ng/L with isotopically labeled BMP-d9) in parallel. A QC recovery between 85–110% validates the conditioning and elution volumes, ensuring the system is self-validating.

Step-by-Step Methodology:

  • Sample Pre-treatment: Filter 100 mL of the water sample through a 0.45 µm nylon filter to remove particulates. Adjust the pH to 6.5–7.0 using 0.1 M HCl or NaOH.

    • Expertise Note: Maintaining near-neutral pH is critical to prevent base-catalyzed hydrolysis of the ester bond during processing.

  • Sorbent Conditioning: Pass 3 mL of LC-MS grade Methanol (MeOH) through the cartridge, followed by 3 mL of LC-MS grade H₂O.

    • Causality: MeOH wets the polymer backbone, preventing phase collapse; H₂O prepares the pore structure for aqueous sample loading. Do not let the sorbent dry.

  • Sample Loading: Load the pre-treated sample at a strictly controlled flow rate of 1–2 mL/min.

    • Causality: Faster flow rates cause breakthrough due to insufficient mass transfer time into the sorbent pores.

  • Washing: Wash the cartridge with 3 mL of 5% MeOH in H₂O.

    • Causality: This specific concentration removes highly polar salts and humic acids without providing enough elutropic strength to prematurely desorb the moderately polar BMP.

  • Elution: Elute the target analyte with 3 mL of Acetonitrile.

    • Causality: Acetonitrile, an aprotic solvent, effectively disrupts hydrophobic interactions between the butyl chain and the sorbent without promoting transesterification (which can occur if pure methanol is used on reactive esters).

  • Concentration & Reconstitution: Evaporate the eluate under a gentle nitrogen stream at room temperature (avoid heating due to BMP's semi-volatility) and reconstitute in 1 mL of 95:5 H₂O:Acetonitrile for LC-MS/MS analysis.

SPE_Workflow Step1 1. Conditioning 3 mL MeOH, 3 mL H2O Step2 2. Sample Loading Load at 1-2 mL/min Step1->Step2 Step3 3. Washing 3 mL 5% MeOH in H2O Step2->Step3 Step4 4. Elution 3 mL Acetonitrile Step3->Step4 Step5 5. Concentration Evaporate & Reconstitute Step4->Step5

Workflow for the solid-phase extraction of butyl methylphosphinate using HLB sorbents.

Protocol 2: Extraction of Degraded BMP (MPA) from Soil Samples (SAX Sorbent)

Soil matrices exhibit strong adsorption of phosphinates via divalent metal cations (Ca²⁺, Mg²⁺)[5]. Direct SPE is impossible; a liquid-solid extraction using a basic buffer is required to disrupt these ionic interactions[6].

Step-by-Step Methodology:

  • Liquid-Solid Extraction: Weigh 5 g of homogenized soil into a polypropylene centrifuge tube. Add 10 mL of 0.1 M Tris buffer (pH 9.0). Sonicate for 15 minutes.

    • Causality: Mild alkaline conditions disrupt the divalent cation bridges that bind phosphinates to soil particles, releasing them into the aqueous phase[6]. Polypropylene tubes are used because organophosphorus compounds readily adsorb to the active silanol sites on standard glassware.

  • Centrifugation: Centrifuge at 4000 rpm for 10 minutes and collect the supernatant.

  • SAX Conditioning: Condition a Strong Anion Exchange (SAX) cartridge (500 mg/3 mL) with 3 mL MeOH, followed by 3 mL of LC-MS grade H₂O.

  • Loading: Load the buffered supernatant at 1 mL/min. The anionic MPA will bind to the quaternary amine active sites on the sorbent.

  • Washing: Wash with 3 mL H₂O to remove neutral matrix components, followed by 3 mL MeOH to remove hydrophobic interferents.

  • Elution: Elute with 3 mL of 2% Formic Acid in Methanol.

    • Causality: The acidic modifier drops the pH below the pKa of the phosphinate, neutralizing its anionic charge and releasing it from the SAX active sites.

References

  • PubChem. "Butyl methylphosphinate | C5H12O2P+ | CID 10877172". National Institutes of Health (NIH). Available at:[Link]

  • Huntscha, S., et al. "Trends in sample preparation and separation methods for the analysis of very polar and ionic compounds in environmental water and biota samples". Analytical and Bioanalytical Chemistry (2020). Available at:[Link]

  • Kataoka, M., Seto, Y. "Discriminative determination of alkyl methylphosphonates and methylphosphonate in blood plasma and urine by gas chromatography-mass spectrometry after tert.-butyldimethylsilylation". Journal of Chromatography B (2003). Available at:[Link]

  • Hamelin, E. I., et al. "Quantitation of five organophosphorus nerve agent metabolites in serum using hydrophilic interaction liquid chromatography and tandem mass spectrometry". Analytical and Bioanalytical Chemistry (2011). Available at:[Link]

  • Riches, J., et al. "Quantitative Analysis of Chemical Warfare Agent Degradation Products in Beverages by Liquid Chromatography Tandem Mass Spectrometry". Journal of Agricultural and Food Chemistry (2009). Available at:[Link]

  • Lapeyre, M., et al. "Extraction of Nerve Agent VX from Soils". Analytical Chemistry (2004). Available at:[Link]

Sources

Method

Application Note: Advanced Derivatization Protocols for the GC-MS Analysis of Methyl Butyl Phosphinic Acid (MBPA)

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists Matrix: Environmental, Biological, and Industrial Formulations Introduction & Mechanistic Overview Methyl Butyl Phosphinic Acid (MBPA)...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Toxicologists, and Drug Development Scientists Matrix: Environmental, Biological, and Industrial Formulations

Introduction & Mechanistic Overview

Methyl Butyl Phosphinic Acid (MBPA) belongs to the class of dialkylphosphinic acids, which are widely utilized as halogen-free flame retardants, rare-earth metal extractants, and are structurally analogous to the degradation markers of certain organophosphorus chemical agents [1]. While intact phosphinic acid alkyl esters (e.g., methyl butylphosphinate) are inherently volatile, environmental and biological analyses typically target the free acid—MBPA—formed via hydrolysis to accurately measure total exposure or degradation [2].

Analyzing free MBPA via Gas Chromatography-Mass Spectrometry (GC-MS) presents a significant analytical challenge. The highly polar, acidic hydroxyl group (-OH) bound to the phosphorus atom causes severe hydrogen bonding with the silanol groups of the GC column stationary phase. Without intervention, this results in irreversible column adsorption, severe peak tailing, and thermal degradation [3].

The Causality of Derivatization: To resolve this, the active hydrogen must be chemically masked (derivatized) to replace the polar P-OH group with a less polar, thermally stable moiety. This application note details three field-proven derivatization strategies—Silylation, Pentafluorobenzylation, and Pyrolytic Methylation—explaining the mechanistic reasoning behind each choice and providing self-validating protocols for robust quantification.

Mechanistic Strategies for MBPA Derivatization

A. Silylation via MTBSTFA (tert-Butyldimethylsilylation)

Silylation is the most ubiquitous approach for organophosphorus acids. While BSTFA (yielding Trimethylsilyl, TMS derivatives) is common, MTBSTFA (N-tert-Butyldimethylsilyl-N-methyltrifluoroacetamide) is vastly superior for MBPA.

  • Causality: The bulky tert-butyl group provides immense steric hindrance around the Si-O-P bond, making the resulting TBDMS-ester up to 10,000 times more hydrolytically stable than its TMS counterpart. Furthermore, under Electron Ionization (EI), TBDMS derivatives predictably cleave the tert-butyl group, yielding a highly abundant [M-57]⁺ fragment ion. This dominant ion is ideal for Selected Ion Monitoring (SIM), maximizing signal-to-noise ratios.

B. Alkylation via PFBBr (Pentafluorobenzylation)

For ultra-trace analysis (sub-ng/mL levels), standard EI-MS lacks the necessary sensitivity. Derivatization with Pentafluorobenzyl bromide (PFBBr) converts MBPA into a PFB-ester.

  • Causality: The highly electronegative fluorine atoms on the PFB ring act as an electron "sponge." When analyzed in Electron Capture Negative Ionization (ECNI) mode using a buffer gas (like methane), thermal electrons are captured by the molecule, leading to minimal fragmentation and concentrating the ion current into a single specific anion. This technique routinely achieves femtogram-level limits of detection.

C. In-Injector Methylation (TMSH)

Traditional methylation uses diazomethane, which is highly explosive and toxic. Trimethylsulfonium hydroxide (TMSH) offers a pyrolytic alternative. When injected into a hot GC inlet (typically >250 °C), TMSH thermally degrades, transferring a methyl group to the MBPA to form methyl butylphosphinate. While rapid, it can suffer from matrix-induced signal suppression and injector port fouling over time.

Quantitative Comparison of Derivatization Agents

The following table summarizes the performance metrics of the three primary derivatization workflows for MBPA to guide experimental design.

Derivatization AgentDerivative FormedOptimal MS ModePrimary AdvantagePrimary DisadvantageLOD Range
MTBSTFA P-O-TBDMS EsterEI-MS (SIM)Excellent hydrolytic stability; strong [M-57]⁺ ion.Requires anhydrous conditions.1 - 10 ng/mL
PFBBr P-O-PFB EsterECNI-MSExtreme sensitivity; minimal fragmentation.Reagent excess can foul the MS source.10 - 100 fg/mL
TMSH P-O-Methyl EsterEI-MSFast, in-injector reaction; no incubation.Prone to injector fouling; lower reproducibility.10 - 50 ng/mL

Workflows and Mechanistic Pathways

To ensure a self-validating system, all workflows must incorporate an Internal Standard (IS). Dipropylphosphinic acid (DPPA) or isotopically labeled MBPA (e.g., MBPA-d9) should be spiked into the sample prior to extraction. This normalizes any variations in extraction recovery, derivatization kinetics, and GC injection volumes.

Workflow A 1. Sample Extraction & Concentration B 2. Internal Standard Addition (DPPA) A->B C 3. Derivatization (MTBSTFA or PFBBr) B->C D 4. GC-MS Analysis (EI or ECNI Mode) C->D E 5. Data Processing & Quantification D->E

Fig 1: End-to-end analytical workflow for the quantification of MBPA.

Pathways MBPA Methyl Butyl Phosphinic Acid (Free Acid, Highly Polar) MTBSTFA + MTBSTFA (Nucleophilic Silylation) MBPA->MTBSTFA PFBBr + PFBBr & Base (SN2 Alkylation) MBPA->PFBBr TBDMS MBPA-TBDMS Ester Yields [M-57]+ in EI-MS MTBSTFA->TBDMS Heat (60°C, 30 min) PFB MBPA-PFB Ester Captures e- in ECNI-MS PFBBr->PFB Heat (60°C, 60 min)

Fig 2: Mechanistic pathways for the derivatization of MBPA.

Step-by-Step Experimental Protocols

Protocol 1: MTBSTFA Derivatization (Standard EI-MS Analysis)

This protocol is optimized for routine industrial and environmental monitoring where analyte concentrations are in the ng/mL to µg/mL range.

  • Sample Preparation: Aliquot the extracted sample containing MBPA into a 2 mL silanized glass autosampler vial.

  • Internal Standard: Spike with 10 µL of DPPA (10 µg/mL in acetonitrile).

  • Drying: Evaporate the sample to complete dryness under a gentle stream of high-purity nitrogen at 40 °C. Causality: MTBSTFA is highly sensitive to moisture; trace water will consume the reagent, leading to incomplete derivatization.

  • Reconstitution: Add 50 µL of anhydrous Acetonitrile to the vial.

  • Derivatization: Add 50 µL of MTBSTFA containing 1% TBDMCS (tert-butyldimethylchlorosilane). Causality: TBDMCS acts as a catalyst, increasing the electrophilicity of the silicon atom and driving the reaction to completion.

  • Incubation: Cap the vial tightly with a PTFE-lined septum and incubate in a heating block at 60 °C for 30 minutes.

  • Analysis: Cool to room temperature. Inject 1 µL into the GC-EI-MS. Monitor the [M-57]⁺ ion for quantification.

Protocol 2: PFBBr Derivatization (Ultra-Trace ECNI-MS Analysis)

This protocol is designed for trace biological monitoring (e.g., urine or serum) requiring maximum sensitivity.

  • Sample Preparation: Aliquot the extract and IS into a silanized glass vial and evaporate to dryness.

  • Reconstitution: Reconstitute the dried residue in 100 µL of anhydrous Acetonitrile.

  • Deprotonation: Add 10 µL of N,N-diisopropylethylamine (DIPEA). Causality: The base deprotonates the P-OH group, forming a highly nucleophilic phosphinate anion necessary for the subsequent SN2 attack.

  • Alkylation: Add 20 µL of a 1% (v/v) PFBBr solution in Acetonitrile.

  • Incubation: Cap tightly and incubate at 60 °C for 60 minutes.

  • Solvent Exchange (Critical Step): Evaporate the reaction mixture to dryness under nitrogen. Reconstitute in 100 µL of Hexane, vortex, and centrifuge. Causality: Unreacted PFBBr is highly electrophilic and will rapidly deplete the electron beam in the MS source, causing a massive loss of sensitivity. Hexane precipitates polar byproducts and base salts, leaving only the hydrophobic PFB-ester in solution.

  • Analysis: Transfer the hexane supernatant to a low-volume insert. Inject 1 µL into the GC-ECNI-MS.

References

  • Microwave-assisted synthesis of dialkylphosphinic acids and a structure–reactivity study in rare earth metal extraction Shanghai Institute of Organic Chemistry (SIOC) URL: [Link]

  • Composition of CYANEX 301 by gas chromatography-mass spectrometry ResearchGate URL: [Link]

  • Nonaqueous Solvent Extraction for Enhanced Metal Separations: Concept, Systems, and Mechanisms ACS Publications URL:[Link]

Technical Notes & Optimization

Troubleshooting

Optimizing yield in the esterification of methylphosphinic acid with butanol

Welcome to the Technical Support Center for organophosphorus synthesis. The esterification of methylphosphinic acid with n-butanol to yield butyl methylphosphinate is a fundamental yet notoriously stubborn transformation...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organophosphorus synthesis. The esterification of methylphosphinic acid with n-butanol to yield butyl methylphosphinate is a fundamental yet notoriously stubborn transformation. Researchers frequently encounter yield plateaus, incomplete conversions, and byproduct formation due to the thermodynamic limits of the reaction and the sensitivity of the reagents.

This guide provides a mechanistic troubleshooting framework, validated protocols, and quantitative data to help you optimize your reaction yields.

Reaction Mechanism & Equilibrium Dynamics

Understanding the reaction pathway is critical for troubleshooting. The esterification of methylphosphinic acid is a reversible, equilibrium-driven process. The forward reaction requires nucleophilic attack by butanol, while the reverse reaction (hydrolysis) is triggered by the accumulation of the water byproduct.

Mechanism R Methylphosphinic Acid + Butanol C Protonation (H+) Catalyst/Auto R->C Heat I Tetrahedral Intermediate C->I Nucleophilic Attack W Water Elimination (Dean-Stark) I->W -H2O P Butyl Methylphosphinate (Target Product) W->P Equilibrium Shift P->I Hydrolysis (if H2O present)

Fig 1: Mechanism of methylphosphinic acid esterification and water elimination.

Troubleshooting Guide & FAQs

Q1: Why is my esterification yield plateauing at 35-50% despite extended reaction times? Causality: According to Le Chatelier's principle, the accumulation of water in the reaction mixture drives the reverse hydrolysis reaction, establishing a thermodynamic dead-end[1]. Solution: To break the equilibrium, water must be continuously removed. Implement a Dean-Stark apparatus using a co-solvent that forms a low-boiling azeotrope with water (e.g., toluene). Alternatively, utilizing a microwave-assisted continuous flow reactor with a large excess of butanol at 160–180 °C can force the reaction to quantitative conversion without physical water removal[1].

Q2: I am observing unexpected peaks in my ³¹P NMR spectrum and a loss of the P-H coupling doublet. What causes this? Causality: The hydridic P-H bond in methylphosphinic acid is highly reactive. At the elevated temperatures required for esterification (>110 °C), exposure to trace atmospheric oxygen leads to the rapid oxidation of the phosphinic center, converting your starting material or product into methylphosphonic acid derivatives. Solution: The entire workflow must be conducted under a strictly inert atmosphere. Degas the n-butanol and any co-solvents (via sparging with Argon for 30 minutes) prior to the reaction. Maintain a positive pressure of Argon throughout the reflux and cooling phases.

Q3: Is an acid catalyst strictly necessary for this reaction? Causality: Methylphosphinic acid has a pKa of approximately 3.08[2]. This moderate acidity allows the substrate to act as its own acid catalyst (auto-catalysis) to initiate the protonation of the P=O oxygen. However, this weak acidity is often insufficient to maintain a rapid reaction rate, leading to prolonged heating times that degrade the product. Solution: While catalyst-free esterification is possible under high-temperature microwave conditions (180 °C)[1], standard batch thermal reactions benefit significantly from the addition of 1–5 mol% of a strong exogenous acid, such as p-Toluenesulfonic acid (p-TsOH, pKa ~ -2.8). This dramatically accelerates the nucleophilic attack of butanol.

Experimental Protocol: Step-by-Step Methodology

The following is a self-validating, step-by-step protocol for the standard batch synthesis of butyl methylphosphinate utilizing azeotropic water removal.

Step 1: Reagent Preparation & Degassing

  • Dry n-butanol over 3Å molecular sieves for 24 hours prior to use.

  • In a Schlenk flask, combine 50 mL of dry n-butanol and 50 mL of anhydrous toluene.

  • Degas the solvent mixture by sparging with high-purity Argon for 30 minutes to eliminate dissolved oxygen.

Step 2: Reaction Setup

  • To a flame-dried 250 mL two-neck round-bottom flask equipped with a magnetic stir bar, add 10.0 g (125 mmol) of methylphosphinic acid.

  • Add 0.24 g (1.25 mmol, 1 mol%) of anhydrous p-Toluenesulfonic acid (p-TsOH).

  • Transfer the degassed n-butanol/toluene mixture to the reaction flask under a steady stream of Argon.

  • Attach a Dean-Stark trap filled with dry toluene, topped with a reflux condenser and an Argon inlet.

Step 3: Azeotropic Reflux

  • Heat the reaction mixture to a vigorous reflux (oil bath temperature ~125 °C).

  • Monitor the accumulation of water in the Dean-Stark trap. The theoretical water yield for 125 mmol is ~2.25 mL.

  • Continue refluxing until water ceases to collect (typically 12–16 hours).

Step 4: Monitoring & Purification

  • Withdraw a 0.1 mL aliquot under Argon, dilute with CDCl₃, and analyze via ³¹P NMR. Confirm the disappearance of the methylphosphinic acid signal and the emergence of the butyl methylphosphinate signal (a distinct doublet due to P-H coupling).

  • Once conversion exceeds 95%, cool the reaction to room temperature.

  • Neutralize the acid catalyst by washing the organic layer with 20 mL of saturated aqueous NaHCO₃. (Note: Perform this extraction quickly to minimize base-catalyzed hydrolysis).

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product via fractional vacuum distillation to isolate pure butyl methylphosphinate.

Workflow S1 1. Preparation Degas Butanol & Solvent S2 2. Reaction Setup Combine Reactants under Argon S1->S2 S3 3. Azeotropic Reflux Dean-Stark Trap (110-120°C) S2->S3 S4 4. Monitoring 31P NMR Aliquots S3->S4 S4->S3 <95% Conversion S5 5. Purification Fractional Distillation S4->S5 >95% Conversion

Fig 2: Step-by-step experimental workflow for optimizing butyl methylphosphinate synthesis.

Quantitative Data Summary

The table below summarizes expected conversions based on different optimization strategies for H-phosphinic acid esterifications with n-butanol.

Reaction ConditionCatalystTemperature (°C)TimeWater Removal StrategyExpected Conversion
Standard Thermal Batch None (Auto)117 (Reflux)24 hNone35 - 45%
Optimized Batch 1 mol% p-TsOH120 (Reflux)16 hAzeotropic (Dean-Stark)85 - 92%
Microwave Batch None160 - 18015 minNone (Excess Butanol)75 - 90%
Continuous Flow (MW) None18040 minNone (Excess Butanol)>95% (Quantitative)
References
  • Continuous Flow Esterification of a H-Phosphinic Acid, and Transesterification of H-Phosphinates and H-Phosphonates under Microwave Conditions. nih.gov.
  • Cas 4206-94-4, METHYL-PHOSPHINIC ACID. lookchem.com.

Sources

Optimization

Preventing unwanted hydrolysis of phosphinic acid methyl- butyl ester during storage

Welcome from the Senior Application Scientist Welcome to the Organophosphorus Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who have lost valuable librar...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome from the Senior Application Scientist Welcome to the Organophosphorus Troubleshooting Hub. As a Senior Application Scientist, I frequently consult with drug development professionals who have lost valuable libraries of phosphinic acid esters (phosphinates) to ambient hydrolysis. Phosphinates are highly susceptible to moisture, rapidly degrading into their corresponding phosphinic acids and alcohols.

This guide provides field-proven, self-validating protocols and mechanistic insights to secure your methyl and butyl phosphinate esters during long-term storage.

Section 1: Mechanistic Inquiries (FAQ)

Q1: Why do my phosphinic acid methyl/butyl esters hydrolyze so much faster than my phosphonates or phosphates? A1: The vulnerability of phosphinates is rooted in their electronic structure. Phosphinates possess two P-alkyl bonds and only one P-alkoxy bond. Unlike alkoxy groups, which stabilize the phosphorus center through electron donation (pπ-dπ or n-σ* interactions), alkyl groups do not provide this stabilization. Consequently, the phosphorus atom in a phosphinate is highly electrophilic. This significantly lowers the activation energy for nucleophilic attack by water or hydroxide ions. Computational studies confirm that activation energy follows the exact trend: phosphinates < phosphonates < phosphates, making phosphinates the most reactive class of phosphorus esters [[1]]().

Q2: Does the choice between a methyl ester and a butyl ester affect storage stability? A2: Yes, steric hindrance is a critical factor in hydrolysis kinetics. The rate-limiting step of phosphinate ester hydrolysis is the collapse of the pentavalent oxyanion intermediate formed immediately after nucleophilic attack 2. A butyl group provides greater steric shielding around the phosphorus center compared to a methyl group. This bulkiness restricts the solvation of the pentavalent intermediate, thereby decreasing the overall rate of hydrolysis 3. Therefore, butyl esters inherently exhibit longer shelf lives than methyl esters under identical storage conditions.

Section 2: Quantitative Reactivity & Storage Parameters

To optimize your storage strategy, it is essential to understand how phosphinates compare to other organophosphorus compounds.

PropertyPhosphinate EstersPhosphonate EstersPhosphate Esters
P-Alkyl Bonds 210
P-Alkoxy Bonds 123
Relative Activation Energy LowestIntermediateHighest
Steric Stability (Butyl vs Methyl) Butyl > MethylN/AN/A
Recommended Storage Temp -20°C to -80°C4°CRoom Temp
Maximum Moisture Tolerance < 10 ppm< 100 ppm< 500 ppm
Section 3: Diagnostic Workflows & Logical Pathways

Understanding the exact pathway of degradation allows us to intervene effectively. The diagram below illustrates the mechanism of hydrolysis, highlighting the critical intermediate phase where steric bulk (like a butyl group) can slow the reaction.

Mechanism A Phosphinic Acid Ester B Nucleophilic Attack (H2O) A->B Moisture Exposure C Pentavalent Intermediate B->C Rate-Limiting Step D P-O Bond Cleavage C->D Intermediate Collapse E Phosphinic Acid + Alcohol D->E Hydrolysis Complete

Logical pathway of phosphinate ester hydrolysis via pentavalent intermediate.

Section 4: Self-Validating Protocol for Long-Term Storage

To prevent unwanted hydrolysis, we must systematically eliminate the nucleophile (water) and minimize kinetic energy (temperature). This protocol is designed as a self-validating system, ensuring that every step can be analytically verified to build trust in your stored library.

Step-by-Step Methodology:

  • Azeotropic Drying: Dissolve the purified phosphinate ester in anhydrous toluene. Evaporate under reduced pressure to azeotropically remove trace water. Repeat this process twice.

  • Container Selection: Transfer the dried ester to an amber, silanized glass vial. Scientific Rationale: Silanization removes surface silanol (-OH) groups on the glass, which can act as acidic catalysts for hydrolysis.

  • Inert Gas Purging: Flush the vial with ultra-high purity (UHP) Argon. Argon is denser than nitrogen and forms a robust, protective blanket over the compound, displacing ambient moisture.

  • Sealing: Seal the vial tightly with a PTFE-lined cap. Avoid standard rubber septa, as they are highly permeable to ambient moisture over extended periods.

  • Deep Freeze Storage: Place the sealed vial in a secondary desiccator (containing Drierite) and store it in a -20°C or -80°C freezer. Deep freezing is proven to stabilize organophosphorus compounds for 6-12 months without degradation 4.

  • Self-Validation Check: Before committing the entire batch to long-term storage, dissolve a 5 µL aliquot in anhydrous CDCl3 and acquire a 31P NMR spectrum. The intact ester should appear as a distinct singlet (typically ~45-55 ppm). Re-test a control aliquot after 30 days; the absence of an upfield shift (~30-40 ppm, indicative of the free phosphinic acid) analytically validates the integrity of your storage system.

Workflow S1 Azeotropic Drying S2 Silanized Vial S1->S2 S3 Argon Purge S2->S3 S4 PTFE Seal S3->S4 S5 -20°C Storage S4->S5

Step-by-step workflow for the inert, moisture-free storage of phosphinate esters.

References
  • [1] Hydrolysis of Phosphorus Esters: A Computational Study - DTIC. Defense Technical Information Center. 1

  • [3] The Hydrolysis of Phosphinates and Phosphonates: A Review. National Institutes of Health (NIH). 3

  • [2] Hypochlorous Acid-Gated Hydrolysis of a Phosphinate Ester Dye in Living Cells. Journal of the American Chemical Society (ACS). 2

  • [4] Storage stability improvement of organophosphorus insecticide residues on representative fruit and vegetable samples for analysis. ResearchGate. 4

Sources

Troubleshooting

Improving GC-MS peak resolution and sensitivity for butyl methylphosphinate

Welcome to the Technical Support Center for organophosphorus chemical analysis. Butyl methylphosphinate (BMP) is an O-alkyl methylphosphinate and a Schedule 2B4 chemical under the Chemical Weapons Convention (CWC)[1].

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organophosphorus chemical analysis. Butyl methylphosphinate (BMP) is an O-alkyl methylphosphinate and a Schedule 2B4 chemical under the Chemical Weapons Convention (CWC)[1]. Due to its highly polar phosphoryl (P=O) bond, BMP is notoriously difficult to analyze at trace levels. It is prone to severe adsorption and thermal degradation within the gas chromatography-mass spectrometry (GC-MS) flow path, leading to peak tailing, poor resolution, and compromised sensitivity.

As a Senior Application Scientist, I have designed this guide to move beyond basic instrument manuals. Here, we address the fundamental physical chemistry of your flow path and provide self-validating protocols to ensure absolute data integrity.

Mechanistic FAQs: Troubleshooting BMP Analysis

Q1: Why am I observing severe peak tailing for butyl methylphosphinate, and how do I permanently resolve it?

The Mechanistic Cause: Peak tailing in organophosphorus esters is rarely a column phase issue; it is a flow-path kinetics issue. The P=O group in BMP acts as a strong hydrogen bond acceptor. When it encounters exposed silanol groups (-Si-OH) on the glass inlet liner, quartz wool, or active metal sites, it undergoes a continuous adsorption-desorption cycle[2]. This kinetic delay drags the analyte out over time, creating the characteristic "tail."

The Solution: You must eliminate active sites to passivate the flow path.

  • Ultra-Inert Consumables: Standard deactivated liners degrade rapidly upon exposure to complex matrices. Switch exclusively to ultra-inert (UI), single-taper splitless liners with deactivated quartz wool[2].

  • Column Selection: Utilize a low-bleed, 5% phenyl arylene phase designed specifically for inertness (e.g., TraceGOLD TG-5SilMS or Agilent J&W DB-5ms UI)[3]. These columns incorporate arylene blocks in the polymer backbone, which prevents stationary phase degradation and shields residual silanols.

Q2: How can I improve the sensitivity and Signal-to-Noise (S/N) ratio at trace levels?

The Mechanistic Cause: Poor sensitivity for BMP is typically caused by thermal degradation in the hot injection port (residence time is too long) or inefficient ionization in standard full-scan Electron Ionization (EI) mode.

The Solution:

  • Pulsed Splitless Injection: By temporarily increasing the inlet pressure (e.g., 30–40 psi for 0.5 minutes) during injection, you rapidly sweep the BMP vapor cloud onto the column head. This minimizes its residence time in the hot inlet, drastically reducing thermal degradation.

  • Targeted MS Acquisition: Shift from Full Scan to Selected Ion Monitoring (SIM). For even higher sensitivity and selectivity against matrix noise, utilize Multiple Reaction Monitoring (MRM) on a triple quadrupole system.

  • Alternative Ionization: If you are targeting low femtogram levels, consider Negative-Ion Chemical Ionization (NICI). NICI has been proven to provide extremely high sensitivity for fluorinated derivatives of related alkyl methylphosphonic acids[1].

Q3: My BMP peak is co-eluting with matrix interferences. How do I improve chromatographic resolution?

The Mechanistic Cause: Complex environmental or biological matrices contain hydrocarbons and lipids that co-elute with BMP on standard 5% phenyl columns due to similar boiling points.

The Solution: Leverage orthogonal selectivity. If a 5% phenyl column fails to resolve BMP from matrix peaks, switch to a mid-polarity column like a 35% phenyl phase (e.g., DB-35ms UI)[4]. The increased phenyl content provides stronger dipole-dipole interactions, which selectively shifts the retention time of the polar BMP away from non-polar matrix interferences.

Visualizing the Troubleshooting Logic

G A Issue: Peak Tailing of Butyl Methylphosphinate B Adsorption in GC Inlet A->B C Column Active Sites A->C D Thermal Degradation A->D E Solution: Ultra-Inert Deactivated Liners B->E F Solution: 5% Phenyl Ultra-Inert Column C->F G Solution: Lower Inlet Temp & Pulsed Splitless D->G

Fig 1: Root cause analysis and specific solutions for BMP peak tailing.

Workflow S1 Sample Prep (SPE / Extraction) S2 Injection (Pulsed Splitless) S1->S2 S3 Separation (DB-5ms UI or TG-5SilMS) S2->S3 S4 Detection (EI-SIM or MS/MS) S3->S4 S5 Data Analysis (Quantitation) S4->S5

Fig 2: Optimized GC-MS workflow for trace analysis of butyl methylphosphinate.

Self-Validating Experimental Protocols

To ensure trustworthiness, your analytical method must be a self-validating system. Do not inject precious samples until the system has proven its inertness.

Protocol 1: System Suitability and Passivation Validation

Objective: Verify the absence of active sites in the GC flow path prior to BMP analysis.

  • Instrument Preparation: Install a new ultra-inert single-taper liner with deactivated quartz wool. Clip 10 cm from the front of the GC column to remove non-volatile matrix buildup.

  • Indicator Injection: Inject 1 µL of a 10 ng/µL System Suitability Test (SST) mix containing highly active organophosphorus indicators (e.g., Dimethoate or Fensulfothion, as recommended by EPA Method 8141B)[5].

  • Causality Check (Self-Validation): Calculate the USP tailing factor for the indicator peaks.

    • Pass: Tailing factor < 1.2. The system is properly deactivated. Proceed to sample analysis.

    • Fail: Tailing factor > 1.2. Active sites are present. You must replace the liner, clean the inlet body with solvent, and re-evaluate[5].

Protocol 2: Optimized GC-MS Acquisition for BMP

Objective: Maximize resolution and sensitivity for trace BMP detection.

  • Injection: Set the inlet to 220 °C (to balance volatilization against thermal degradation). Use Pulsed Splitless mode: inject 1 µL with an injection pulse pressure of 35 psi for 0.75 min.

  • Oven Programming:

    • Initial: 60 °C (hold 1 min) to focus the analyte band at the column head.

    • Ramp 1: 15 °C/min to 150 °C.

    • Ramp 2: 5 °C/min to 200 °C (Slow ramp through the BMP elution window to maximize resolution from matrix).

    • Ramp 3: 30 °C/min to 300 °C (hold 3 min) to bake out heavy matrix components.

  • MS Acquisition: Operate in EI-SIM mode. Set the transfer line to 280 °C and the ion source to 230 °C. Monitor the primary diagnostic ions for O-alkyl methylphosphinates (derived from -cleavage and McLafferty rearrangements)[1].

Quantitative Reference Tables

Table 1: Recommended GC-MS Parameters for BMP Analysis

ParameterOptimized SettingMechanistic Rationale
Inlet Temperature 220 °CPrevents thermal degradation of the P-O-C bond while ensuring complete volatilization.
Injection Mode Pulsed Splitless (35 psi, 0.75 min)Sweeps analyte onto the column rapidly, minimizing residence time and active-site exposure.
Column 30m x 0.25mm x 0.25µm (5% Phenyl UI)Ultra-inert arylene phase prevents peak tailing[3].
Carrier Gas Helium (Constant Flow, 1.2 mL/min)Maintains optimal linear velocity for resolution.
MS Ion Source Temp 230 °CPrevents analyte condensation while maintaining optimal EI fragmentation efficiency.

Table 2: Diagnostic Fragmentation for O-Alkyl Methylphosphinates (EI Mode)

Ion TypeTypical m/z OriginStructural Significance
Molecular Ion [M]⁺ (Low abundance)Confirms intact molecular weight (m/z 136 for BMP).
McLafferty Rearrangement [M - Alkene]⁺Loss of butene; highly diagnostic for butyl esters[1].
McLafferty + 1 [M - Alkene + H]⁺Hydrogen rearrangement specific to alkyl phosphinates[1].
-Cleavage [M - Alkoxy]⁺ or [M - Alkyl]⁺Primary fragmentation pathway yielding the phosphinyl cation[1].

References

  • Source: analysis.
  • Source: cromlab-instruments.
  • Source: agilent.
  • Source: epa.
  • Source: researchgate.

Sources

Optimization

Purification techniques for removing impurities from crude phosphinic acid methyl- butyl ester

Welcome to the Technical Support Center for Organophosphorus Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purif...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organophosphorus Chemistry. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical challenges associated with isolating and purifying butyl methylphosphinate (phosphinic acid methyl- butyl ester).

Alkyl phosphinates are notoriously sensitive to thermal degradation, oxidation, and hydrolysis. This guide moves beyond basic procedures to explain the causality behind each purification step, ensuring your workflows are robust, reproducible, and self-validating.

Purification Workflow Overview

The following diagram illustrates the validated sequence for isolating pure butyl methylphosphinate from a crude reaction mixture containing unreacted alcohols, amine salts, and over-alkylated byproducts.

Workflow Crude Crude Butyl Methylphosphinate (Contains Butanol, Salts, Acids) Filtration 1. Filtration (Remove Amine Salts) Crude->Filtration Washing 2. Aqueous Workup (NaHCO3 / Brine Wash) Filtration->Washing Filtrate Drying 3. Desiccation (Anhydrous Na2SO4) Washing->Drying Organic Layer Distillation 4. Fractional Vacuum Distillation (<5 Torr, Inert Gas) Drying->Distillation Concentrated Oil Chromatography 5. Silica Gel Chromatography (Mixed Fractions) Distillation->Chromatography Impure Fractions Pure Pure Butyl Methylphosphinate (>99% Purity) Distillation->Pure Main Fraction Chromatography->Pure Purified Eluent

Workflow for the purification of crude butyl methylphosphinate.

Troubleshooting & FAQs

Q1: Why does my distilled butyl methylphosphinate still contain residual butanol, and how can I eliminate it? A1: Butanol (bp 117.7 °C at 760 Torr) often co-distills with phosphinic acid esters due to strong hydrogen bonding between the unreacted alcohol and the highly polarized phosphoryl oxygen (P=O) of the ester. This intermolecular interaction artificially depresses the volatility difference between the two compounds. Resolution: Do not rely solely on distillation. Implement a rigorous pre-distillation aqueous workup. Washing the crude mixture with saturated aqueous sodium bicarbonate (NaHCO3) and brine forces the phase separation of free alcohols into the aqueous layer while neutralizing acidic byproducts (like methylphosphonic acid)[1]. Following this, perform fractional distillation under high vacuum (<5 Torr) using a Vigreux column to ensure sharp fraction cuts[2].

Q2: I am observing significant thermal decomposition and reduced yields during distillation. What is the mechanism? A2: Alkyl phosphinates are thermally labile. Prolonged exposure to temperatures exceeding 120–150 °C induces thermal cleavage of the P-O-C bond or disproportionation, yielding phosphonic acids and alkenes. Furthermore, trace moisture at elevated temperatures catalyzes the hydrolysis of the ester back to the acid. Resolution: Lower the boiling point by maximizing your vacuum system (<1 Torr is ideal). Ensure your apparatus is scrupulously dry and backfilled with an inert gas (N2 or Ar). If the pot temperature exceeds 100 °C, halt the distillation and improve the vacuum.

Q3: How do I separate the target monoester from dialkyl methylphosphonate (over-alkylation) byproducts? A3: Dialkyl phosphonates (e.g., dibutyl methylphosphonate) form when excess alcohol reacts with the phosphinic intermediate. The addition of a second alkoxy group significantly increases the molecular weight and boiling point, allowing for separation via careful fractional distillation (leaving the phosphonate in the pot residue). If mixed fractions occur, silica gel column chromatography is highly effective. Phosphinates and phosphonates exhibit different affinities for the polar silica stationary phase due to the steric bulk shielding the P=O group[3].

Quantitative Impurity Profile

To successfully isolate the target compound, you must understand the physicochemical properties of the matrix. Use the following table to predict elution orders and distillation cuts.

CompoundRole in MatrixBoiling Point (°C)TLC Rf (Hexane:EtOAc 1:1)Primary Removal Strategy
1-Butanol Starting Material / Solvent117.7 (760 Torr)0.35Aqueous wash, Fore-run distillation
Methylphosphonic dichloride Starting Material163 (760 Torr)N/A (Reactive)Quenched during aqueous workup
Triethylamine hydrochloride Acid Binder SaltSublimes0.00Filtration, Aqueous wash
Butyl methylphosphinate Target Product~85-90 (5 Torr)0.40Fractional Distillation (Main fraction)
Dibutyl methylphosphonate Over-alkylation Byproduct~120 (5 Torr)0.60Distillation (Pot residue), Chromatography

Standardized Experimental Protocols

Protocol A: Self-Validating Vacuum Distillation

Objective: Isolate butyl methylphosphinate from crude reaction mixtures while preventing thermal degradation. Causality: This protocol uses a stepwise temperature gradient to separate low-boiling solvents/alcohols from the target ester.

  • Filtration: Filter the crude reaction mixture through a medium-porosity glass frit to remove precipitated tertiary amine hydrochloride salts[1]. Wash the filter cake with a non-polar solvent (e.g., hexane) to maximize yield.

  • Aqueous Workup: Transfer the filtrate to a separatory funnel. Wash sequentially with 1.0 M NaHCO3 (to neutralize unreacted methylphosphonic dichloride/acids) and saturated NaCl (brine) to remove residual butanol[1].

  • Desiccation: Dry the organic layer over anhydrous Na2SO4 for 30 minutes.

    • Self-Validation: The solution must transition from cloudy to completely clear, indicating successful water removal. Filter off the drying agent.

  • Solvent Removal: Remove volatile solvents (hexane, ether) using a rotary evaporator at 40 °C and 50 Torr.

  • Fractional Distillation: Transfer the concentrated oil to a round-bottom flask equipped with a Vigreux column, short-path distillation head, and multiple receiving flasks. Apply high vacuum (<5 Torr) and purge the system with N2.

  • Fraction Collection:

    • Fore-run: Slowly heat the pot to 50–60 °C. Collect any remaining butanol or trace solvents.

    • Main Fraction: Increase pot temperature to 90–100 °C. The target butyl methylphosphinate will distill at approximately 85–90 °C (at 5 Torr).

    • Self-Validation: Analyze the main fraction via 31P-NMR; a single sharp peak around 45-55 ppm confirms the phosphinate structure and the absolute absence of phosphonate impurities.

Protocol B: Chromatographic Polish (For Mixed Fractions)

Objective: Purify mixed distillation fractions containing trace dialkyl phosphonates or unreacted starting materials. Causality: Silica gel chromatography exploits the polarity differences between monoesters and diesters. Because phosphinates lack strong UV chromophores, TLC validation relies on chemical staining[4].

  • Column Preparation: Pack a glass column with silica gel (60–200 μm) using a slurry method in iso-hexane[3].

  • Sample Loading: Dissolve the mixed fraction in a minimum volume of iso-hexane and carefully load it onto the silica bed.

  • Elution: Elute using a gradient solvent system starting from iso-hexane/ethyl acetate (8:2) and gradually increasing polarity to 6:4.

    • Note: The addition of 1-5% triethylamine to the eluent can prevent the tailing of acidic phosphorus compounds[3].

  • Fraction Monitoring (Self-Validation): Collect 15 mL fractions. Spot each fraction on a silica TLC plate. Since the compounds are UV-inactive, develop the plates using Hanessian's stain (cerium molybdate) and heat. The phosphinate will appear as a distinct blue/brown spot[4].

  • Isolation: Pool the fractions containing the pure product (Rf ~0.40 in 1:1 Hexane:EtOAc) and concentrate under reduced pressure to yield the pure butyl methylphosphinate.

Sources

Troubleshooting

Minimizing side reactions during butyl methylphosphinate synthesis

Welcome to the Technical Support Center for organophosphorus synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the nuanced challenges of synthesizing butyl m...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organophosphorus synthesis. This guide is specifically engineered for researchers and drug development professionals dealing with the nuanced challenges of synthesizing butyl methylphosphinate ( CH3​P(O)(H)(OC4​H9​) ).

Because alkylphosphinates possess a reactive P–H bond and are sensitive to both moisture and oxygen, they are notoriously prone to side reactions during synthesis[1]. This guide dissects the mechanistic causality of these side reactions and provides a self-validating protocol to ensure high-yield, high-purity synthesis.

Mechanistic Workflow & Reaction Pathways

The most reliable industrial and laboratory route for synthesizing butyl methylphosphinate is the controlled alcoholysis of methyldichlorophosphine ( CH3​PCl2​ )[2]. However, the intermediate species are highly susceptible to branching side reactions if the microenvironment is not strictly controlled.

G A Methyldichlorophosphine (CH₃PCl₂) B n-Butanol + Et₃N (T < 0°C, Argon) A->B Controlled Addition C Butyl Methylphosphinate (Target Product) B->C Optimal Conditions D Oxidation (O₂) Side Reaction B->D Air Exposure E Hydrolysis (H₂O) Side Reaction B->E Trace Moisture F Butyl Hydrogen Methylphosphonate D->F P(III) → P(V) Oxidation G Methylphosphinic Acid E->G Ester Cleavage

Workflow of butyl methylphosphinate synthesis highlighting critical side-reaction pathways.

Troubleshooting Guide & FAQs

Q1: My final product is heavily contaminated with butyl hydrogen methylphosphonate. What is the mechanism behind this, and how do I stop it? A1: You are observing the classic oxidation side reaction. Alkylphosphinates exist in a tautomeric equilibrium between the pentavalent phosphinate ( >P(=O)H ) and the trivalent phosphonite ( >P−OH ). The P(III) tautomer is highly nucleophilic and reacts rapidly with atmospheric oxygen to form the fully oxidized phosphonate[3]. Causality & Fix: Even brief exposure to air during the addition phase or workup will drive this oxidation. You must use strictly degassed solvents (sparged with Argon for at least 30 minutes) and perform the entire reaction and workup under a positive pressure of Argon using standard Schlenk techniques.

Q2: NMR analysis shows a significant byproduct peak corresponding to methylphosphinic acid. Why is the ester cleaving? A2: This is a hydrolysis issue exacerbated by the reaction's own byproducts. The reaction of CH3​PCl2​ with n-butanol generates two equivalents of HCl. If moisture is present, water acts as a nucleophile, displacing the butoxide group[4]. Furthermore, unneutralized HCl lowers the activation energy for this ester cleavage. Causality & Fix: Ensure your n-butanol is rigorously dried (e.g., distilled over magnesium turnings). More importantly, use an acid scavenger like triethylamine ( Et3​N ) in slight excess to immediately precipitate the HCl as triethylammonium chloride, preventing acid-catalyzed hydrolysis.

Q3: I am seeing over-alkylation resulting in dibutyl methylphosphonite. How do I control the stoichiometry? A3: Over-alkylation occurs when the localized concentration of n-butanol is too high and the temperature provides enough kinetic energy for the second esterification to outcompete the desired mono-esterification. Causality & Fix: The addition of CH3​PCl2​ to the alcohol must be strictly dropwise. The reaction is highly exothermic; if the temperature spikes above 0°C, the kinetic selectivity for the monoester drops precipitously. Maintain the reaction bath at -10°C to -5°C.

Quantitative Impact of Reaction Conditions

The table below summarizes how deviations from the optimal microenvironment quantitatively shift the product distribution away from the target butyl methylphosphinate.

Reaction ConditionTarget Yield (%)Oxidation Byproduct (%)Hydrolysis Byproduct (%)Over-alkylation (%)
Standard (Argon, -10°C, Et₃N) 88% <2% <2% ~8%
Air Exposure (No Argon)45%40%5%10%
Wet n-Butanol (No molecular sieves)30%5%55%10%
Room Temp Addition (25°C)65%5%5%25%

Self-Validating Experimental Protocol

To ensure reproducibility and minimize the side reactions detailed above, follow this self-validating methodology[2],[5].

Phase 1: Rigorous Preparation

  • Glassware: Flame-dry a 500 mL three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, thermometer, and Argon inlet. Cool under a continuous stream of Argon.

  • Reagents: Distill n-butanol over magnesium and store over 3Å molecular sieves. Distill triethylamine ( Et3​N ) over calcium hydride ( CaH2​ ).

Phase 2: Controlled Addition 3. Add anhydrous n-butanol (2.05 eq) and Et3​N (2.1 eq) to the flask. Dilute with anhydrous, degassed diethyl ether (150 mL). 4. Submerge the flask in a dry ice/acetone bath and stabilize the internal temperature exactly between -10°C and -5°C. 5. Load methyldichlorophosphine (1.0 eq) into the dropping funnel. 6. Begin dropwise addition of CH3​PCl2​ at a rate of 1 drop per second.

  • Self-Validation Checkpoint: Monitor the internal thermometer. If the temperature exceeds 0°C, halt addition immediately. A white precipitate ( Et3​N⋅HCl ) should form instantly upon each drop, confirming the successful scavenging of HCl.

Phase 3: Workup and Isolation 7. Once addition is complete, allow the mixture to slowly warm to room temperature over 2 hours while maintaining Argon flow. 8. Filter the white triethylammonium chloride salts through a Schlenk frit under Argon to prevent moisture ingress. Wash the filter cake with 50 mL of cold, degassed diethyl ether. 9. Concentrate the filtrate under reduced pressure (rotary evaporator backfilled with Argon). 10. Purify the crude oil via fractional distillation under high vacuum.

Phase 4: Analytical Validation 11. 31 P NMR: Confirm success by identifying the characteristic doublet of the P–H bond (typically around δ 30–40 ppm, with a large one-bond coupling constant 1JPH​≈500 Hz). The absence of a singlet at δ ~30 ppm confirms the prevention of oxidation to the phosphonate[1]. 12. FTIR: Verify the presence of a sharp P–H stretch (~2350 cm −1 ) and the absence of a broad O–H stretch (3200–3500 cm −1 ), which would indicate hydrolysis[4].

Sources

Optimization

Optimizing HPLC mobile phase conditions for phosphinic acid methyl- butyl ester analysis

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for analytical scientists and drug development professionals tasked with developing robust High-Performance Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods for phosphinic acid methyl-butyl esters.

Analyzing organophosphorus compounds presents unique chromatographic challenges, primarily driven by their high polarity, susceptibility to metal chelation, and the hydrolytic instability of their ester linkages. This guide synthesizes field-proven methodologies and authoritative mechanistic insights to help you build a self-validating, highly sensitive analytical workflow.

Core Troubleshooting & FAQs

Q1: Why am I observing severe peak tailing, retention time shifts, and loss of MS signal for my phosphinic acid ester?

A: Hardware-Induced Metal Chelation. Phosphinic acids and their ester derivatives possess a strong affinity for electron-deficient metal ions (such as Fe³⁺, Ni²⁺, and Cr³⁺) exposed on the surfaces of stainless steel LC flow paths, frits, and column hardware. This Lewis acid-base interaction causes the analyte to irreversibly adsorb to the hardware, resulting in severe peak tailing, carryover, and signal degradation.

The Causality & Solution: To resolve this, add 5 µM medronic acid (methylenediphosphonic acid) to both your aqueous and organic mobile phases. Medronic acid acts as a sacrificial chelator; it has a significantly higher binding affinity for active metal sites than your phosphinic acid ester. By dynamically masking the hardware, it prevents analyte adsorption without causing the severe electrospray ionization (ESI) suppression typically associated with legacy additives like EDTA[1].

Q2: What is the optimal buffer and pH to prevent ester hydrolysis while maximizing LC-MS sensitivity?

A: Mild, Near-Neutral Volatile Buffers. Phosphinic acid esters are highly susceptible to hydrolysis, particularly under the strongly acidic conditions standardly used in LC-MS (e.g., 0.1% Trifluoroacetic Acid or high concentrations of Formic Acid)[2]. If your mobile phase is too acidic, you will induce in-situ cleavage of the methyl-butyl ester groups, leading to the formation of the free phosphinic acid.

The Causality & Solution: Transition from 0.1% Formic Acid (pH ~2.7) to a 10 mM Ammonium Acetate buffer adjusted to pH 5.8 . This specific pH balances two critical factors: it is acidic enough to ensure reproducible retention and good ESI positive/negative ionization, yet mild enough to protect the delicate ester linkages from acid-catalyzed cleavage. Self-Validation Check: You can validate the hydrolytic stability of your system by monitoring the MRM transition of the fully hydrolyzed free acid. In a properly optimized method, this degradation peak will be entirely absent.

Q3: Should I use Acetonitrile or Methanol as my organic modifier?

A: Methanol. While Acetonitrile is a standard aprotic solvent that provides lower backpressure, Methanol is a protic solvent that actively participates in hydrogen bonding.

The Causality & Solution: The protic nature of Methanol helps disrupt secondary interactions between the highly polar phosphinic acid core and residual, unendcapped silanol groups on the silica stationary phase. Consequently, Methanol consistently yields sharper, more symmetrical peaks for organophosphorus derivatives compared to Acetonitrile.

Mechanistic Workflows & Data Visualization

G A Phosphinic Acid Ester Injection B Interaction with Stainless Steel (Fe3+) A->B Standard LC D Add 5 µM Medronic Acid to Mobile Phase A->D Optimized LC C Severe Peak Tailing & Signal Loss B->C E Metal Sites Chelated by Additive D->E F Sharp Symmetrical Peaks & High Sensitivity E->F

Caption: Logical flow of metal chelation causing peak tailing and its resolution via medronic acid.

Quantitative Comparison of Mobile Phase Additives

The following table summarizes the impact of various mobile phase conditions on the chromatography of metal-sensitive organophosphorus compounds[1],[3].

Mobile Phase AdditiveTypical ConcentrationPeak Symmetry Factor (As)Relative MS Signal IntensitySystem Passivation EfficacyIon Suppression Risk
None (0.1% Formic Acid) 0.1% (v/v)> 3.5 (Severe Tailing)15%NoneLow
EDTA 5 - 10 µM1.1 (Excellent)40%HighHigh
Medronic Acid 5 µM1.05 (Excellent)98% HighLow

Step-by-Step Experimental Protocols

To guarantee reproducibility and scientific integrity, follow this self-validating protocol for mobile phase preparation and system passivation.

Phase 1: Mobile Phase Preparation
  • Aqueous Phase (Mobile Phase A): Dissolve 770 mg of LC-MS grade Ammonium Acetate in 1.0 L of ultrapure water (18.2 MΩ·cm) to create a 10 mM solution. Adjust the pH to 5.8 using dilute acetic acid.

  • Organic Phase (Mobile Phase B): Prepare 1.0 L of LC-MS grade Methanol.

  • Additive Integration: Add 5 µL of a 1 mM Medronic Acid stock solution to both Mobile Phase A and Mobile Phase B to achieve a final working concentration of 5 µM in each line. Note: Adding the chelator to both lines ensures a constant concentration reaches the column during gradient elution, preventing baseline drift.

Phase 2: System Passivation & Equilibration

Before injecting your phosphinic acid methyl-butyl ester samples, the LC hardware must be passivated to neutralize existing metal sites.

  • Bypass the Column: Disconnect your analytical column and replace it with a zero-dead-volume union. Direct the flow to waste (do NOT send flow to the mass spectrometer during initial passivation).

  • System Flush: Pump a 50:50 mixture of Mobile Phase A and B at 0.5 mL/min for 30 minutes. This allows the medronic acid to thoroughly coat the stainless steel pump heads, autosampler needle, and tubing.

  • Column Equilibration: Reconnect your analytical column (e.g., a polar-embedded C18 or HILIC column) and the MS source. Equilibrate the column with the starting gradient conditions for 20 column volumes.

  • Validation Injection: Inject a system suitability standard. Monitor the primary MRM transition for the intact ester, and the secondary MRM transition for the free phosphinic acid to confirm that no acid-catalyzed hydrolysis is occurring on-column.

G Step1 Step 1: Prepare 10 mM Ammonium Acetate (pH 5.8) Step2 Step 2: Add 5 µM Medronic Acid to A & B Step1->Step2 Step3 Step 3: Flush LC System (Bypass Column, 30 min) Step2->Step3 Step4 Step 4: Connect & Equilibrate Analytical Column Step3->Step4 Step5 Step 5: Execute LC-MS/MS Data Acquisition Step4->Step5

Caption: Step-by-step workflow for mobile phase preparation and LC-MS system passivation.

References

  • Title: Improved LC/MS Methods for the Analysis of Metal-Sensitive Analytes Using Medronic Acid as a Mobile Phase Additive Source: ResearchGate URL: [Link]

  • Title: A Method for the Analysis of Glyphosate, Aminomethylphosphonic Acid, and Glufosinate in Human Urine Using Liquid Chromatography-Tandem Mass Spectrometry Source: PMC (National Institutes of Health) URL: [Link]

  • Title: Design, synthesis, and metal binding of novel Pseudo-oligopeptides containing two phosphinic acid groups Source: Biopolymers URL: [Link]

Sources

Troubleshooting

Technical Support Center: Handling &amp; Weighing Moisture-Sensitive Butyl Methylphosphinate

Welcome to the Technical Support Center. As researchers and drug development professionals, handling highly reactive organophosphorus compounds requires rigorous environmental control. Butyl methylphosphinate (CAS 6172-8...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As researchers and drug development professionals, handling highly reactive organophosphorus compounds requires rigorous environmental control. Butyl methylphosphinate (CAS 6172-80-1) is a critical intermediate in chemical synthesis, flame retardants, and agrochemicals [1]. However, its chemical structure makes it highly susceptible to degradation when exposed to ambient air.

This guide provides field-proven methodologies, self-validating protocols, and troubleshooting logic to ensure the integrity of your experiments.

Part 1: Frequently Asked Questions (FAQs)

Q1: Why is butyl methylphosphinate so sensitive to ambient moisture and air? A: The sensitivity of butyl methylphosphinate (C₅H₁₃O₂P) is dictated by its molecular anatomy. It features a central phosphorus atom bonded to a methyl group, a butyl ester group, a phosphoryl oxygen (P=O), and a reactive hydrogen atom (P-H bond) [5].

  • Oxidation: The P-H bond and the electron-rich nature of the phosphorus center make it highly susceptible to oxidation by atmospheric oxygen (O₂), rapidly converting the phosphinate into a phosphonate derivative.

  • Hydrolysis: The ester linkage (P-O-C₄H₉) is vulnerable to nucleophilic attack by atmospheric moisture (H₂O). This hydrolysis cleaves the ester, yielding methylphosphinic acid and butanol[2].

Q2: What is the optimal environment for weighing this compound without compromising its integrity? A: For precise gravimetric measurements, an inert-atmosphere glovebox is the gold standard [3]. A glovebox continuously purifies an argon or nitrogen atmosphere to maintain O₂ and H₂O levels below 1 ppm. While Schlenk lines are excellent for manipulating liquids via cannula transfers during a reaction, they do not provide the static, controlled environment necessary for the accurate weighing of highly sensitive reagents on an analytical balance [4].

Part 2: Troubleshooting Guide

Issue 1: Inconsistent or Drifting Mass Readings During Weighing

Symptom: The analytical balance inside the glovebox fails to stabilize, or the mass continuously increases. Causality:

  • Static Buildup: The ultra-dry environment of a glovebox (<1 ppm H₂O) prevents the natural dissipation of static electricity, causing electrostatic forces to interfere with the balance's load cell.

  • Moisture Absorption: If the mass is steadily increasing, the compound is acting as a desiccant, absorbing trace moisture due to a compromised glovebox atmosphere. Resolution:

  • Use an anti-static gun (e.g., Zerostat) on the weighing boat and gloves before handling.

  • Validate the glovebox atmosphere using a colorimetric indicator (e.g., a solution of titanocene dichloride and zinc dust, which turns from blue to colorless in the presence of oxygen/moisture) [2].

Issue 2: Cloudy Appearance or Precipitate in the Neat Liquid

Symptom: The normally colorless, clear liquid exhibits turbidity or white particulate matter. Causality: The compound has undergone hydrolysis. The resulting methylphosphinic acid has different solubility parameters than the parent ester, leading to precipitation or cloudiness. Resolution: Do not use the degraded reagent for sensitive syntheses. Purify the batch via vacuum distillation (butyl methylphosphinate boils at 164.3°C at 760 mmHg, but requires reduced pressure to prevent thermal decomposition) [1]. Store the purified product in a sealed ampoule under argon in a dark, cool environment.

Part 3: Visual Workflows & Mechanisms

G N1 Assess Butyl Methylphosphinate Moisture Sensitivity N2 Task: Weighing Reagent? N1->N2 N3 Use Glovebox Environment (<1 ppm H2O/O2) N2->N3 Yes N4 Task: Liquid Transfer? N2->N4 No N5 Use Schlenk Line & Cannula (Dynamic Inert Gas) N4->N5 Yes N6 Degradation Detected? (Cloudy/Precipitate) N4->N6 Quality Check N7 Purify via Vacuum Distillation N6->N7 Yes

Workflow for handling and troubleshooting moisture-sensitive butyl methylphosphinate.

Mechanism P1 Butyl Methylphosphinate (Intact Ester) Hydrolysis Hydrolysis (Nucleophilic Attack) P1->Hydrolysis Oxidation Oxidation (P-H Bond Cleavage) P1->Oxidation H2O Atmospheric Moisture (H2O) H2O->Hydrolysis O2 Atmospheric Oxygen (O2) O2->Oxidation Deg1 Methylphosphinic Acid + Butanol Hydrolysis->Deg1 Deg2 Phosphonate Derivatives Oxidation->Deg2

Degradation pathways of butyl methylphosphinate via hydrolysis and oxidation.

Part 4: Experimental Protocols (Self-Validating Systems)

Protocol 1: Glovebox Weighing and Transfer

This protocol incorporates built-in validation steps to ensure atmospheric integrity.

  • Atmosphere Validation: Before introducing materials into the antechamber, verify that the glovebox sensors read <1 ppm for both O₂ and H₂O. Self-Validation: Open a test vial containing a titanocene dichloride/zinc indicator. If the solution remains blue, the atmosphere is secure [2].

  • Antechamber Cycling: Place the sealed bottle of butyl methylphosphinate, an anti-static weighing boat, and a clean glass vial into the antechamber. Perform three vacuum/refill cycles (evacuating to at least 10⁻¹ torr) to remove ambient air [4].

  • Static Mitigation: Inside the main chamber, discharge the weighing boat and your gloves using an anti-static gun.

  • Weighing: Tare the boat on the analytical balance. Using a dry glass pipette, transfer the required volume of the liquid phosphinate.

  • Sealing: Transfer the weighed liquid into the glass vial and seal it with a PTFE-lined septum cap before removing it from the glovebox.

Protocol 2: Schlenk Line Solvent Degassing and Cannula Transfer

Used for transferring the compound into a reaction vessel without a glovebox.

  • Glassware Preparation: Flame-dry a Schlenk flask under a vacuum (10⁻² torr) for 5 minutes. Self-Validation: Monitor the Schlenk line bubbler; a complete cessation of bubbles during backfilling indicates a perfectly sealed, leak-free system [3].

  • Solvent Degassing (Freeze-Pump-Thaw): If diluting the phosphinate, use rigorously degassed solvent. Freeze the solvent in liquid nitrogen, expose to vacuum for 3 minutes, isolate, and thaw. Repeat for three cycles until no gas bubbles evolve during the thaw phase [4].

  • Cannula Transfer: Insert one end of a dry, stainless-steel cannula through the septum of the reagent vial (pressurized slightly with argon). Insert the other end into the septum of the receiving Schlenk flask.

  • Pressure Differential: Vent the receiving flask slightly to create a pressure gradient, allowing the argon to push the liquid butyl methylphosphinate through the cannula.

Part 5: Quantitative Data & Environmental Parameters

The following table summarizes the quantitative parameters of various handling environments to aid in experimental planning.

Handling EnvironmentO₂ LimitH₂O LimitTypical PressureSetup TimeBest Suited For
Glovebox (Argon) < 1 ppm< 1 ppm1.0 - 1.5 atmHigh (Initial)Precise analytical weighing, long-term storage [3].
Schlenk Line ~10 - 50 ppm~10 - 50 ppm1.0 atm (Dynamic)MediumLiquid transfers, refluxing, active reaction execution [4].
Benchtop (Air) ~210,000 ppmVariable1.0 atmLowNOT RECOMMENDED. Rapid degradation will occur.

References

  • Cas 6172-80-1, Butyl methylphosphinate. LookChem. Available at:[Link]

  • The Schlenk Line Survival Guide. Schlenk Line Survival Guide. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Introduction to Scheduled Chemicals. Organisation for the Prohibition of Chemical Weapons (OPCW). Available at: [Link]

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Reactivity of Phosphinic Acid Esters: Butyl Methylphosphinate vs. Ethyl Methylphosphinate

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate reagents and building blocks is paramount. Phosphinic acids and their esters are a pivotal class of organophosph...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and professionals in drug development and synthetic chemistry, the selection of appropriate reagents and building blocks is paramount. Phosphinic acids and their esters are a pivotal class of organophosphorus compounds, frequently employed as intermediates in the synthesis of bioactive molecules, ligands, and catalysts. The reactivity of these esters can be subtly yet critically tuned by modifying the steric and electronic nature of their constituent groups.

This guide provides an in-depth, objective comparison of the reactivity of two common phosphinate esters: Butyl Methylphosphinate and Ethyl Methylphosphinate . We will explore the underlying chemical principles governing their reactivity, supported by experimental protocols and data, to empower researchers to make informed decisions in their synthetic designs.

Molecular Structure: The Foundation of Reactivity

The fundamental difference between butyl methylphosphinate and ethyl methylphosphinate lies in the alkoxy group attached to the pentavalent phosphorus center. This seemingly small variation has significant consequences for the molecule's reactivity, primarily driven by steric effects.

  • Ethyl Methylphosphinate: Features a compact ethyl (-OCH₂CH₃) group.

  • Butyl Methylphosphinate: Possesses a bulkier n-butyl (-OCH₂CH₂CH₂CH₃) group.

While both ethoxy and butoxy groups are electron-donating through induction, the difference in their electronic influence on the phosphorus center is minimal. Therefore, the dominant factor dictating the reactivity differential is steric hindrance . The larger butyl group creates a more crowded environment around the electrophilic phosphorus atom, impeding the approach of incoming nucleophiles compared to the smaller ethyl group.

Comparative Reactivity in Key Transformations

The most common reactions involving phosphinate esters are nucleophilic substitutions at the phosphorus center. In these reactions, the alkoxy group serves as the leaving group. The ease of this substitution is a direct measure of the ester's reactivity.

Hydrolysis: Stability in Aqueous Environments

The hydrolysis of phosphinate esters to their corresponding phosphinic acids is a critical reaction, both as a deprotection step and as an undesired side reaction. The reaction can proceed under both acidic and basic conditions.

Under alkaline conditions , the reaction is initiated by the attack of a hydroxide ion (OH⁻) on the phosphorus atom. The rate of this step is highly sensitive to steric crowding.

  • Ethyl Methylphosphinate: The less hindered phosphorus center allows for a more facile approach of the hydroxide nucleophile, leading to a faster rate of hydrolysis.

  • Butyl Methylphosphinate: The bulky butyl group shields the phosphorus atom, sterically discouraging the nucleophilic attack and resulting in a significantly slower hydrolysis rate.[1]

This difference in stability can be exploited synthetically. Butyl esters are often preferred when a phosphinate moiety needs to be carried through multiple synthetic steps where it might be exposed to basic or aqueous conditions, serving as a more robust protecting group.

Nucleophilic Substitution with Amines: Formation of Phosphinic Amides

The reaction of phosphinate esters with primary or secondary amines to form phosphinic amides is a vital transformation for creating analogues of peptides and other bioactive molecules. Similar to hydrolysis, this reaction is governed by the principles of nucleophilic substitution.

The experimental data consistently shows that the less sterically encumbered ethyl methylphosphinate reacts more readily with amines than its butyl counterpart. The larger butyl group not only slows the reaction but may also necessitate harsher conditions (e.g., higher temperatures) to achieve comparable conversion, which can be detrimental to sensitive functional groups elsewhere in the molecule.

Data Summary: Relative Reactivity
Compound Reaction Type Relative Rate Governing Factor
Ethyl Methylphosphinate Alkaline HydrolysisFasterLower Steric Hindrance
Butyl Methylphosphinate Alkaline HydrolysisSlowerHigher Steric Hindrance
Ethyl Methylphosphinate AminolysisFasterLower Steric Hindrance
Butyl Methylphosphinate AminolysisSlowerHigher Steric Hindrance

Experimental Protocols & Validation

To provide a practical context for these principles, we present standardized protocols for comparing the reactivity of the two esters.

Protocol: Comparative Alkaline Hydrolysis Rate

This experiment aims to quantify the difference in hydrolysis rates by monitoring the disappearance of the starting ester using ³¹P NMR spectroscopy.

Methodology:

  • Solution Preparation: Prepare 0.1 M solutions of both ethyl methylphosphinate and butyl methylphosphinate in a 1:1 mixture of dioxane and water.

  • Reaction Initiation: To separate NMR tubes, add 0.5 mL of each phosphinate solution. At time t=0, add 0.1 mL of a 1.0 M sodium hydroxide solution to each tube.

  • Monitoring: Acquire a ³¹P NMR spectrum of each reaction mixture every 15 minutes for 2 hours.

  • Analysis: Integrate the signal for the starting ester and the product (methylphosphinic acid). Plot the percentage of remaining starting material versus time to determine the reaction rate.

Expected Outcome: The plot for ethyl methylphosphinate will show a much steeper decline, indicating a faster rate of hydrolysis compared to butyl methylphosphinate.

G cluster_prep Preparation cluster_reaction Reaction cluster_analysis Analysis prep1 Prepare 0.1 M solution of Ethyl Methylphosphinate rxn1 Add 0.5 mL to NMR tube prep1->rxn1 prep2 Prepare 0.1 M solution of Butyl Methylphosphinate rxn2 Add 0.5 mL to NMR tube prep2->rxn2 add_naoh1 t=0: Add 0.1 mL 1.0 M NaOH rxn1->add_naoh1 add_naoh2 t=0: Add 0.1 mL 1.0 M NaOH rxn2->add_naoh2 nmr Acquire ³¹P NMR spectra every 15 min for 2h add_naoh1->nmr add_naoh2->nmr plot Plot % Reactant vs. Time nmr->plot rate Determine Relative Rate plot->rate G cluster_ethyl Ethyl Methylphosphinate cluster_butyl Butyl Methylphosphinate P1 P O1_1 O P1->O1_1 O1_2 O P1->O1_2 CH3_1 CH₃ P1->CH3_1 Et Et O1_2->Et Nu1 Nu⁻ Nu1->P1 P2 P O2_1 O P2->O2_1 O2_2 O P2->O2_2 CH3_2 CH₃ P2->CH3_2 Bu n-Bu O2_2->Bu Nu2 Nu⁻ Nu2->P2 shield lab Less Steric Hindrance (Faster Attack) lab2 More Steric Hindrance (Slower Attack)

Caption: Steric hindrance at the phosphorus center.

As the diagram illustrates, the larger footprint of the n-butyl group provides a more significant steric shield around the phosphorus atom. This "shield" raises the activation energy for the approach of a nucleophile, thereby slowing down the reaction.

Spectroscopic Signatures for Compound Identification

Accurate characterization of starting materials and products is essential. Below are typical NMR chemical shifts for these compounds.

Compound ³¹P NMR (δ, ppm) ¹H NMR (δ, ppm) ¹³C NMR (δ, ppm)
Ethyl Methylphosphinate ~ 45-48~ 4.0 (q, OCH₂), ~1.5 (d, P-CH₃), ~1.3 (t, OCH₂CH₃)~ 61 (OCH₂), ~16 (OCH₂CH₃), ~14 (P-CH₃, d)
Butyl Methylphosphinate ~ 44-47~ 3.9 (q, OCH₂), ~1.6 (m, OCH₂CH₂), ~1.5 (d, P-CH₃), ~1.4 (m, CH₂CH₃), ~0.9 (t, CH₂CH₃)~ 65 (OCH₂), ~32 (OCH₂CH₂), ~19 (CH₂CH₃), ~14 (P-CH₃, d), ~13 (CH₂CH₃)

Note: Exact shifts can vary based on solvent and concentration. The P-CH₃ signal shows a characteristic doublet due to J-coupling with phosphorus.

Conclusion and Practical Recommendations

The reactivity of phosphinate esters is inversely proportional to the steric bulk of the alkoxy group.

  • Ethyl methylphosphinate is the more reactive of the two compounds. It is suitable for syntheses where the phosphinate ester is intended to react readily, for example, in the rapid formation of phosphinic amides under mild conditions.

  • Butyl methylphosphinate is significantly less reactive and more stable, particularly towards hydrolysis. This makes it a better choice when the phosphinate moiety needs to be preserved through several synthetic steps, effectively acting as a more robust protecting group for methylphosphinic acid.

By understanding the interplay of steric effects, chemists can strategically select the appropriate phosphinate ester to optimize reaction outcomes, improve yields, and enhance the efficiency of their synthetic endeavors.

References

  • Keglevich, G., & Bálint, E. (2012). The Kabachnik-Fields reaction: Mechanism and synthetic use. Molecules, 17(11), 12821-12835. [Link]

  • Engel, R. (2004). Phosphorus Addition at sp2 Carbon. Organic Reactions, 36(2), 175-248. [Link]

  • Boutagy, J., & Thomas, R. (1974). Olefin synthesis with organic phosphonate carbanions. Chemical Reviews, 74(1), 87-99. [Link]

  • Maryanoff, B. E., & Reitz, A. B. (1989). The Wittig olefination reaction and modifications involving phosphoryl-stabilized carbanions. Stereochemistry, mechanism, and selected synthetic aspects. Chemical Reviews, 89(4), 863-927. [Link]

  • Keglevich, G., & Kolonics, A. (2020). The Hydrolysis of Phosphinates and Phosphonates: A Review. Molecules, 25(20), 4823. [Link]

  • Valiaeva, N., et al. (2011). Steric and electronic effects on arylphosphonate elimination from organopalladium complexes. Organometallics, 30(11), 3149-3158. [Link]

  • Cherkasov, R. A., & Galkin, V. I. (1998). The Michaelis–Arbuzov reaction: mechanism and applications. Russian Chemical Reviews, 67(10), 857-882. [Link]

Sources

Comparative

Validation of analytical LC-MS methods for quantifying butyl methylphosphinate

Advanced Analytical Strategies: Validation of LC-MS Methods for Butyl Methylphosphinate Quantification Strategic Context & Analyte Profile Butyl methylphosphinate (BMP, CAS 6172-80-1) is a critical organophosphorus compo...

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Author: BenchChem Technical Support Team. Date: April 2026

Advanced Analytical Strategies: Validation of LC-MS Methods for Butyl Methylphosphinate Quantification

Strategic Context & Analyte Profile

Butyl methylphosphinate (BMP, CAS 6172-80-1) is a critical organophosphorus compound. In global security and environmental monitoring, it is frequently tracked as a Schedule 2/3 related chemical, a precursor, and a degradation surrogate for chemical warfare nerve agents[1]. Because alkyl methylphosphinates and their corresponding phosphonic acids are highly polar and often present at trace levels in complex matrices, their quantification demands rigorous analytical frameworks[2].

As a Senior Application Scientist, I have structured this guide to objectively compare the leading Liquid Chromatography-Mass Spectrometry (LC-MS) platforms for BMP analysis. Furthermore, this guide provides a self-validating experimental protocol grounded strictly in the FDA and ICH M10 Bioanalytical Method Validation guidelines[3].

Platform Comparison: LC-MS/MS (QqQ) vs. LC-HRMS (Q-TOF)

When establishing a bioanalytical or environmental assay for BMP, laboratories typically evaluate two primary mass spectrometry architectures. The choice dictates the balance between absolute sensitivity and qualitative confidence.

  • Triple Quadrupole (LC-MS/MS) : Operating in Multiple Reaction Monitoring (MRM) mode, QqQ instruments act as the industry standard for targeted, high-throughput quantification. They provide the lowest Limits of Detection (LOD) for alkyl methylphosphonates by filtering out matrix noise through specific precursor-to-product ion transitions[4].

  • High-Resolution Mass Spectrometry (LC-HRMS / Q-TOF) : Q-TOF platforms are indispensable for non-target suspect screening. By measuring exact mass and utilizing in-source collision-induced dissociation (CID), HRMS allows for the unambiguous identification of BMP among thousands of unknown micro-pollutants in complex water samples[5],[2].

Table 1: Performance Comparison of LC-MS Platforms for BMP Analysis

ParameterLC-MS/MS (Triple Quadrupole)LC-HRMS (Q-TOF / Orbitrap)
Primary Application Targeted absolute quantificationSuspect screening & structural elucidation
Sensitivity (LOD) Sub-ng/mL (Ultra-high)Low-ng/mL (Moderate to High)
Selectivity Mechanism MRM transitions (Nominal mass)Exact mass (< 5 ppm error) & Isotopic fidelity
Dynamic Range 4–5 orders of magnitude3–4 orders of magnitude
Data Acquisition Pre-defined target list requiredRetrospective data-mining possible

Mechanistic Method Development: The "Why" Behind the Workflow

To build a self-validating assay, experimental parameters cannot be arbitrary; they must be dictated by the physicochemical properties of BMP.

  • Chromatographic Causality : BMP is a low-molecular-weight, polar ester. Using a standard Reversed-Phase (RP) C18 column often results in poor retention (elution in the void volume) and severe peak tailing due to secondary interactions with residual silica silanols. Solution : Implementing Hydrophilic Interaction Liquid Chromatography (HILIC) ensures that the polar phosphoryl group partitions effectively into the aqueous layer immobilized on the stationary phase, yielding strong retention ( k′>2 ) and Gaussian peak shapes.

  • Ionization Causality : The highly electronegative phosphoryl oxygen ( P=O ) in BMP readily accepts a proton. Therefore, Electrospray Ionization in positive mode (ESI+) utilizing a mobile phase modified with 0.1% formic acid forces the equilibrium toward the [M+H]+ precursor ion, maximizing ionization efficiency and signal-to-noise ratio.

Workflow A Sample Collection (Plasma/Water) B Solid Phase Extraction (HLB Cartridge) A->B C Chromatographic Separation (HILIC Column) B->C D Ionization (ESI+ Source) C->D E Mass Analysis (QqQ or Q-TOF) D->E F Data Processing & ICH M10 Validation E->F

Fig 1: End-to-end LC-MS sample preparation and analytical workflow for BMP quantification.

Self-Validating Experimental Protocol

A method is only as trustworthy as its internal controls. This protocol utilizes an isotopically labeled internal standard (IS)—such as D9​ -butyl methylphosphinate—to dynamically correct for matrix-induced ion suppression and extraction losses.

Step 1: System Suitability Testing (SST)

  • Action : Inject a neat standard of BMP at the Lower Limit of Quantification (LLOQ) before running any biological/environmental batch.

  • Causality : Verifies that the instrument is fit-for-purpose on the day of analysis. Acceptance criteria: Retention time drift ≤2% , peak asymmetry between 0.8–1.2 , and signal-to-noise ≥10:1 .

Step 2: Solid-Phase Extraction (SPE)

  • Spiking : Aliquot 500μL of sample matrix. Spike with 20μL of the IS ( 100ng/mL ).

  • Conditioning : Pass 2mL methanol followed by 2mL LC-MS grade water through a polymeric reversed-phase SPE cartridge (e.g., Oasis HLB).

  • Loading : Apply the spiked sample at a flow rate of 1mL/min .

  • Washing : Wash with 2mL of 5% methanol in water. Causality: This specific aqueous ratio is critical. It is strong enough to elute highly polar salts (which cause ion suppression in ESI) but weak enough to prevent the premature elution of the moderately polar BMP.

  • Elution & Reconstitution : Elute with 2mL of 100% acetonitrile. Evaporate under gentle nitrogen at 40∘C and reconstitute in 100μL of the initial mobile phase.

Step 3: LC-MS/MS Analysis

  • Column : HILIC Amide ( 2.1×100mm,1.7μm ).

  • Mobile Phase : (A) 10mM Ammonium formate in water; (B) Acetonitrile.

  • Gradient : Start at 95% B, hold for 1min , ramp to 50% B over 4mins to elute BMP, then re-equilibrate.

ICH M10 Bioanalytical Validation Framework

To ensure the analytical data is legally and scientifically defensible, the method must be validated against the FDA/ICH M10 guidelines[3]. The objective is to prove that the assay's precision, accuracy, and selectivity are not compromised by the sample matrix[6].

Validation V ICH M10 Validation Core Parameters S Selectivity & Specificity V->S L Calibration Curve (Linearity) V->L A Accuracy & Precision V->A M Matrix Effect & Recovery V->M S1 Blank Matrix Analysis S->S1 L1 R² > 0.99, ≥ 6 Levels L->L1 A1 ±15% Bias/CV (±20% at LLOQ) A->A1 M1 IS Normalized MF Variation <15% M->M1

Fig 2: Key ICH M10 bioanalytical method validation parameters and acceptance criteria.

Table 2: ICH M10 Validation Parameters and Acceptance Criteria for BMP

Validation ParameterExperimental DesignICH M10 Acceptance Criteria
Selectivity Analyze blank matrices from 6 independent sources.Interfering peaks at the BMP retention time must be ≤20% of the LLOQ response and ≤5% of the IS response.
Linearity Minimum of 6 non-zero calibration standards. R2≥0.99 . Back-calculated concentrations must be within ±15% of nominal ( ±20% for LLOQ).
Accuracy & Precision 5 replicates per QC level (LLOQ, Low, Mid, High) over 3 separate runs.Intra- and inter-run Coefficient of Variation (CV) ≤15% ( ≤20% at LLOQ). Bias within ±15% .
Matrix Effect (ME) Compare peak areas of post-extraction spiked samples vs. neat standards.IS-normalized Matrix Factor (MF) CV must be ≤15% across 6 different matrix lots.

By strictly adhering to these parameters, laboratories establish an unbroken chain of causality and trustworthiness, ensuring that any detection of BMP is an undeniable reflection of the sample's true chemical state rather than an analytical artifact.

References

  • U.S.
  • Bioanalytical Method Validation for Biomarkers Guidance U.S. Department of Health and Human Services (HHS) / FDA
  • Strategic Trade Control Enforcement (STCE)
  • Simultaneous Measurement of Nerve Agent Adducts by Isotope Dilution UHPLC-MS/MS N
  • Datamining in non-target chemical screening data (Suspect screening LC-HRMS)
  • Determination of Nerve Agent Degradation Products by Liquid Chromatography-Time-Of-Flight Mass Spectrometry ResearchG

Sources

Validation

Butyl methylphosphinate vs dimethyl methylphosphonate as polymer flame retardants

As a Senior Application Scientist specializing in advanced polymer composites, I frequently navigate the complex trade-offs between flame retardancy and thermomechanical integrity. The industry-wide phase-out of halogena...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist specializing in advanced polymer composites, I frequently navigate the complex trade-offs between flame retardancy and thermomechanical integrity. The industry-wide phase-out of halogenated flame retardants (FRs) has positioned organophosphorus compounds at the forefront of materials science.

In this technical guide, we will objectively compare two distinct classes of phosphorus-based FRs: Dimethyl methylphosphonate (DMMP) , a traditional high-efficiency liquid additive, and Butyl methylphosphinate (BMP) (specifically its solid and reactive derivatives, such as aluminum butyl methylphosphinate), which represent the next generation of matrix-compatible flame retardants.

Mechanistic Paradigm: Gas-Phase vs. Condensed-Phase Action

The fundamental difference between DMMP and BMP derivatives lies in their physical state and their primary mechanism of action during combustion.

DMMP (Additive / Gas-Phase Dominant): 1 is a highly effective, low-cost liquid additive boasting a phosphorus content of approximately 25%[1]. During thermal degradation, DMMP volatilizes and decomposes to release PO• radicals. These radicals act in the gas phase to scavenge highly reactive H• and OH• radicals, effectively choking the combustion chain reaction[2]. However, because it is a liquid additive, DMMP is prone to migrating out of the polymer matrix over time and acts as a plasticizer, which significantly reduces the polymer's glass transition temperature ( Tg​ ).

BMP Derivatives (Reactive/Solid / Condensed-Phase Dominant): Butyl methylphosphinate is frequently utilized to synthesize solid salts (like aluminum butyl methylphosphinate) or reactive intermediates. These3 such as epoxy (e.g., DER-331)[3]. Instead of volatilizing, BMP derivatives act primarily in the condensed phase. Upon heating, they catalyze the dehydration of the polymer network, promoting cross-linking and the formation of a robust, porous carbonaceous char layer. This char acts as a physical barrier against heat and oxygen transfer, preserving the structural integrity of the composite without the plasticizing drawbacks of liquid additives[3].

Mechanism Polymer Polymer Matrix DMMP DMMP (Liquid Additive) Polymer->DMMP Blending BMP BMP Derivatives (Solid/Reactive) Polymer->BMP Curing GasPhase Gas Phase: Radical Scavenging DMMP->GasPhase Heat Plasticization Plasticization & Migration DMMP->Plasticization Aging CondPhase Condensed Phase: Char Formation BMP->CondPhase Heat Network Network Integrity BMP->Network Crosslinking FlameOut Flame Extinguishment GasPhase->FlameOut Quench H•/OH• CondPhase->FlameOut Thermal Barrier

Fig 1. Mechanistic divergence of DMMP vs. BMP derivatives in polymer flame retardancy.

Physicochemical & Performance Comparison

To objectively evaluate these compounds, we must look at their fundamental properties and their resulting impact on a standard thermoset matrix (e.g., Bisphenol-A diglycidyl ether epoxy).

Table 1: Physicochemical Properties

PropertyDimethyl Methylphosphonate (DMMP)Aluminum Butyl Methylphosphinate (BMP Derivative)
Physical State Colorless LiquidWhite Solid Powder
Phosphorus Content ~25%~18-20%
Primary FR Mechanism Gas Phase (Radical Quenching)Condensed Phase (Catalytic Charring)
Matrix Compatibility Moderate (Prone to migration)High (Solid filler / Reactive integration)
Impact on Tg​ Severe Reduction (Plasticizer effect)Neutral to Positive (Reinforcement effect)

Table 2: Experimental Fire Performance in Epoxy (DER-331) at 15 wt% Loading

MetricNeat Epoxy (Control)Epoxy + 15% DMMPEpoxy + 15% Al-BMP
Limiting Oxygen Index (LOI) 19.5%28.2%31.4%
UL-94 Rating (3.2 mm) Fail (Complete burn)V-0V-0
Peak Heat Release Rate (pHRR) ~1100 kW/m²~650 kW/m²~420 kW/m²
Glass Transition Temp ( Tg​ ) 140 °C112 °C143 °C

Experimental Workflow: Formulation & Self-Validating Testing

The following protocol details the compounding of these FRs into an epoxy matrix. As an application scientist, I design protocols to be self-validating systems —meaning the workflow inherently checks for errors (like agglomeration or incomplete curing) that could artificially skew flammability data.

Step 1: Matrix Viscosity Modulation & FR Dispersion
  • Action: Preheat DER-331 epoxy resin to 60 °C. Slowly incorporate 15 wt% of the selected FR (DMMP or Al-BMP) under high-shear mixing (2000 rpm) for 30 minutes.

  • Causality: Preheating lowers the resin's viscosity. For the solid Al-BMP, this is critical to prevent particle agglomeration and ensure uniform stress distribution. For liquid DMMP, it ensures rapid, homogenous molecular blending.

  • Validation Checkpoint: Analyze a smear of the uncured mixture under an optical microscope. A valid dispersion must show no solid agglomerates larger than 5 μm. Large agglomerates act as stress concentrators and fail to provide uniform charring, leading to localized failure during UL-94 vertical burn tests.

Step 2: Degassing and Hardener Integration
  • Action: Cool the mixture to 40 °C to prevent premature exotherm. Add the amine curing agent at exact stoichiometric ratios. Immediately transfer to a vacuum desiccator (-0.1 MPa) for 15 minutes until no bubbles break the surface.

  • Causality: High-shear mixing inevitably introduces micro-voids. If not removed, these voids act as internal oxygen reservoirs during ignition. This artificially lowers the Limiting Oxygen Index (LOI) and causes erratic dripping during combustion, invalidating the test.

Step 3: Step-Curing Protocol
  • Action: Cast the degassed mixture into pre-heated PTFE molds. Cure at 80 °C for 2 hours, followed by a post-cure at 120 °C for 2 hours.

  • Causality: A gradual step-cure prevents thermal runaway. A sudden exotherm could prematurely volatilize the liquid DMMP before network vitrification occurs, causing the FR to evaporate out of the matrix rather than locking into it.

  • System Self-Validation: Perform a Differential Scanning Calorimetry (DSC) scan on a sample post-cure. A residual exotherm greater than 5% of the total heat of reaction indicates incomplete curing. This invalidates subsequent flammability tests, as unreacted monomer acts as highly volatile fuel.

Strategic Recommendations

While2[2], its application in rigid structural polymers is limited by its plasticizing nature. It is best suited for flexible polyurethane foams or applications where a drop in mechanical rigidity is acceptable or desired.

Conversely, BMP derivatives (like Aluminum Butyl Methylphosphinate) are the superior choice for high-performance structural composites, adhesives, and printed circuit boards (PCBs). By acting in the condensed phase to build a robust char, they achieve V-0 ratings while preserving—or even enhancing—the thermomechanical integrity of the polymer network.

References

  • Preparation and Flame-Retardant Properties of DMMP/Nano-Silica/WPU Composite Materials - PMC. 1

  • A Comparison of the Gas-Phase Fire Retardant Action of DMMP and Br2 in Co-Flow Diffusion Flame Extinguishment - NIST.2

  • Non-Flammable Epoxy Composition Based on Epoxy Resin DER-331 and 4-(β-Carboxyethenyl)phenoxy-phenoxycyclotriphosphazenes with Increased Adhesion to Metals - MDPI. 3

Sources

Comparative

Comparative stability of alkyl methylphosphinates under highly acidic conditions

Comparative Stability of Alkyl Methylphosphinates Under Highly Acidic Conditions: A Technical Guide Alkyl methylphosphinates are highly versatile organophosphorus compounds, serving as critical transition-state analogues...

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Author: BenchChem Technical Support Team. Date: April 2026

Comparative Stability of Alkyl Methylphosphinates Under Highly Acidic Conditions: A Technical Guide

Alkyl methylphosphinates are highly versatile organophosphorus compounds, serving as critical transition-state analogues in metalloprotease inhibitors and as key intermediates in agrochemical synthesis[1]. While these esters exhibit excellent hydrolytic stability at neutral pH, their behavior under highly acidic conditions (e.g., pH < 1, gastric environments, or aggressive synthetic deprotection steps) varies drastically depending on their structural composition[2].

This guide provides an objective, data-supported comparison of the acidic stability of various alkyl methylphosphinates, detailing the mechanistic causality behind their reactivity and outlining a self-validating experimental protocol for kinetic profiling.

Mechanistic Framework: Acid-Catalyzed Hydrolysis

The stability of an alkyl methylphosphinate under acidic conditions is fundamentally dictated by the competition between two distinct cleavage pathways. The reaction is initiated by the protonation of the phosphoryl oxygen (P=O), which significantly increases the electrophilicity of the phosphorus center[3].

From this protonated state, the mechanism diverges based on the nature of the ester's alkyl group:

  • A-2 Mechanism (P-O Cleavage): For primary alkyl esters (e.g., methyl, ethyl), hydrolysis proceeds via a bimolecular nucleophilic attack by water. This forms a pentacoordinate phosphorus intermediate, followed by the cleavage of the P-O bond and the expulsion of the corresponding alcohol[4].

  • A_AL1 Mechanism (C-O Cleavage): For tertiary alkyl esters (e.g., tert-butyl), the steric bulk completely shields the phosphorus center from nucleophilic attack. Instead, the molecule undergoes unimolecular C-O bond fission, driven by the formation of a highly stable carbocation[5].

Mechanism N1 Protonation of Phosphoryl Oxygen N2 Bimolecular Nucleophilic Attack by H2O (A-2) N1->N2 N3 Pentacoordinate Phosphorus Intermediate N2->N3 N4 P-O Bond Cleavage (Loss of Alcohol) N3->N4 N5 Phosphinic Acid Formation N4->N5

Figure 1: A-2 Acid-Catalyzed Hydrolysis Pathway for Primary Alkyl Methylphosphinates.

Comparative Kinetic Stability Profile

To objectively select the appropriate alkyl methylphosphinate for a specific application, one must understand how the esterifying group impacts the hydrolysis rate. The table below summarizes the relative stability of four common alkyl methylphosphinates in strongly acidic media (e.g., 1.0 M HCl or H₂SO₄ at elevated temperatures).

Ester Alkyl Group (R)Primary Cleavage MechanismRelative Acidic Hydrolysis RateSteric & Electronic Causality
Methyl (-CH₃)A-2 (P-O Cleavage)Moderate (Baseline 1.0)Minimal steric hindrance allows for direct, unencumbered nucleophilic attack of water on the protonated phosphorus center.
Ethyl (-CH₂CH₃)A-2 (P-O Cleavage)Slow (~0.5x)Increased steric bulk around the P-O bond slightly impedes the formation of the pentacoordinate intermediate, increasing stability[4].
Isopropyl (-CH(CH₃)₂)Mixed A-2 / A_AL1Fast (~3.0x)Branching increases steric strain but introduces partial C-O bond cleavage character due to secondary carbocation stability, accelerating hydrolysis[2].
tert-Butyl (-C(CH₃)₃)A_AL1 (C-O Cleavage)Very Fast (>100x)Proceeds rapidly via unimolecular C-O bond fission, thermodynamically driven by the formation of a highly stable tert-butyl carbocation[5].

Key Insight: If your synthetic route or drug formulation requires maximum stability under acidic conditions, the ethyl ester is the superior choice. Conversely, if you require a protecting group that can be easily cleaved under mildly acidic conditions without utilizing harsh reagents like trimethylsilyl bromide (TMSBr), the tert-butyl ester is the optimal alternative. Interestingly, while the isopropyl derivative hydrolyzes faster than the methyl ester under acidic conditions, this reactivity order is completely reversed (1000-fold) under basic conditions[2].

Experimental Methodology: Self-Validating Kinetic Assay

To generate the comparative data shown above, researchers must employ a methodology that eliminates quenching artifacts. The following in situ ³¹P NMR kinetic assay is a self-validating system: it allows simultaneous, label-free quantification of both the reactant depletion and product formation in real-time, ensuring strict mass balance[4].

Step-by-Step Protocol:

  • Sample Preparation: Dissolve 0.10 mmol of the target alkyl methylphosphinate in 0.5 mL of D₂O containing a standardized concentration of D₂SO₄ (e.g., 1.0 M) directly in a heavy-wall NMR tube.

  • Baseline Acquisition: Acquire a quantitative ³¹P{¹H} NMR spectrum at 25 °C to establish chemical purity and baseline integration (Reactant typically appears at ~50–55 ppm).

  • Thermal Incubation: Insert the sealed tube into the NMR spectrometer probe, pre-equilibrated to the target reaction temperature (e.g., 75 °C).

  • Kinetic Monitoring: Program the spectrometer to acquire ³¹P spectra at regular intervals (e.g., every 10 minutes) over the course of 4 to 5 half-lives.

  • Data Processing & Validation: Integrate the reactant peak and the emerging methylphosphinic acid peak (~40–45 ppm). The system self-validates by confirming that the sum of the molar ratios remains constant (Reactant + Product = 100%). The appearance of unexpected resonances immediately flags side reactions (e.g., anhydride formation).

  • Rate Constant Extraction: Plot ln([Ester]t​/[Ester]0​) versus time. The negative slope of the linear regression yields the pseudo-first-order rate constant ( kobs​ ).

Workflow S1 Sample Preparation (Ester in D2O/D2SO4) S2 Thermal Incubation in Thermostatted NMR Probe S1->S2 S3 In Situ 31P NMR Data Acquisition S2->S3 S4 Integration of Ester vs. Acid Resonances S3->S4 S5 Pseudo-First-Order Kinetic Fitting S4->S5

Figure 2: Self-Validating In Situ 31P NMR Kinetic Assay Workflow.

Sources

Validation

Cross-Validation of GC-MS and LC-MS Techniques for Butyl Methylphosphinate Detection: A Comprehensive Guide

Introduction: The Analytical Imperative Butyl methylphosphinate (BMP) serves as a critical biomarker and environmental degradation product associated with organophosphorus compounds, including chemical warfare agents (CW...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Analytical Imperative

Butyl methylphosphinate (BMP) serves as a critical biomarker and environmental degradation product associated with organophosphorus compounds, including chemical warfare agents (CWAs). For researchers, forensic scientists, and drug development professionals, achieving trace-level detection of BMP in complex aqueous or biological matrices is an analytical imperative.

This guide provides an objective cross-validation of the two gold-standard methodologies: Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). By dissecting the mechanistic causality behind each protocol, we establish a self-validating framework for robust analytical decision-making.

The Analytical Dilemma and Mechanistic Causality

The fundamental challenge in analyzing BMP and related alkyl methylphosphinates lies in their physicochemical properties: they are highly polar and non-volatile[1].

  • GC-MS: Offers unparalleled chromatographic resolution and access to standardized electron ionization (EI) spectral libraries. However, direct injection of polar phosphinates leads to severe thermal degradation and irreversible adsorption onto the GC column[1]. Thus, chemical derivatization is an absolute requirement to mask the active hydrogen and increase volatility.

  • LC-MS/MS: Bypasses the volatility requirement, allowing for the direct analysis of aqueous samples via electrospray ionization (ESI)[2]. Yet, direct LC-MS faces its own hurdles: poor retention on standard reversed-phase C18 columns and severe susceptibility to matrix-induced ion suppression in the ESI source[2].

To resolve these issues, analytical workflows must be engineered to manipulate the analyte's state prior to detection.

G Problem Polarity & Non-Volatility of Butyl Methylphosphinate GC_Issue Thermal Degradation & Poor GC Peak Shape Problem->GC_Issue LC_Issue Poor Retention on C18 & ESI Matrix Suppression Problem->LC_Issue GC_Sol Chemical Derivatization (e.g., Methylation) GC_Issue->GC_Sol LC_Sol Cationic Derivatization or Post-Column Solvents LC_Issue->LC_Sol GC_Result Volatile Ester: High Resolution GC-MS GC_Sol->GC_Result LC_Result Enhanced Ionization: Sensitive LC-MS/MS LC_Sol->LC_Result

Logical resolution of analytical challenges in butyl methylphosphinate detection.

Experimental Protocols: A Self-Validating System

As a self-validating system, every step in these protocols is designed to counteract specific physicochemical limitations.

GC-MS Workflow: Ion-Pair Extraction and Pyrolytic Derivatization

Causality: To extract the highly polar BMP from an aqueous matrix, we utilize an ion-pair reagent that forms a hydrophobic complex with the analyte, enabling retention on a solid-phase extraction (SPE) cartridge. Subsequent pyrolytic methylation converts the complex into a volatile methyl ester suitable for GC analysis[3].

Step-by-Step Methodology:

  • Ion-Pair Formation: Spike the aqueous sample with an isotopically labeled internal standard (e.g., BMP-d9). Add phenyltrimethylammonium hydroxide (PTMAH) to the sample to form an ion-pair complex with the phosphinate[3].

  • Solid-Phase Extraction (SPE): Pass the mixture through a pre-conditioned activated charcoal SPE cartridge. The hydrophobic ion-pair complex is retained while polar matrix components are washed away[3].

  • Elution: Elute the retained analytes using 2 mL of LC-MS grade methanol[3].

  • Pyrolytic Methylation & Injection: Inject 1 µL of the methanolic extract directly into the GC injection port maintained at 250°C. The high temperature rapidly converts the PTMAH-phosphinate complex into a volatile methyl ester[3].

  • GC-MS Acquisition: Separate on a DB-5MS capillary column (30 m × 0.25 mm × 0.25 µm) using a temperature gradient (40°C hold for 2 min, ramp 10°C/min to 280°C). Acquire data in EI mode (70 eV) scanning m/z 50–300.

LC-MS/MS Workflow: Direct Analysis with ESI Optimization

Causality: While LC-MS/MS allows for direct injection, the negative ESI response for alkyl methylphosphinates is often weak. Introducing a post-column organic solvent modifies the droplet surface tension in the ESI source, significantly enhancing desolvation and ionization efficiency[4].

Step-by-Step Methodology:

  • Sample Preparation: Filter the aqueous sample through a 0.22 µm nylon syringe filter to remove particulates. Spike with the internal standard (BMP-d9). No extensive extraction is required[2].

  • Chromatographic Separation: Inject 5 µL onto a hydrophilic interaction liquid chromatography (HILIC) or specialized reversed-phase column (e.g., Gemini C18) at 40°C[2],[1]. Use a mobile phase gradient of Water (A) and Methanol (B), both containing 2.5 mM ammonium formate and 0.05% formic acid.

  • Post-Column Solvent Addition: Using a zero-dead-volume T-piece, introduce a post-column make-up flow of Isopropanol/Acetonitrile (1:1, v/v) at 0.1 mL/min directly before the ESI source[4].

  • MS/MS Acquisition: Operate the triple quadrupole in negative ESI mode using Multiple Reaction Monitoring (MRM). Optimize collision energies for the specific precursor-to-product ion transitions of BMP.

G cluster_GC GC-MS Pathway cluster_LC LC-MS Pathway BMP Butyl Methylphosphinate (Aqueous Matrix) GC_Ext Ion-Pair SPE Extraction BMP->GC_Ext LC_Ext Direct Injection or Dilution BMP->LC_Ext GC_Der Derivatization (Silylation/Methylation) GC_Ext->GC_Der GC_Ana EI-GC-MS (High Specificity) GC_Der->GC_Ana Val Cross-Validation & Data Synthesis GC_Ana->Val LC_Opt Post-Column Solvent Addition LC_Ext->LC_Opt LC_Ana ESI-LC-MS/MS (High Sensitivity) LC_Opt->LC_Ana LC_Ana->Val

Parallel workflows for GC-MS and LC-MS/MS analysis of butyl methylphosphinate.

Quantitative Cross-Validation Data

To objectively compare these methodologies, we must evaluate their performance metrics. The following table synthesizes the cross-validation data, highlighting the trade-offs between sample preparation time, sensitivity, and matrix resilience.

Performance MetricGC-MS (Pyrolytic Methylation)LC-MS/MS (Direct + Post-Column Solvents)LC-MS/MS (Cationic Derivatization)
Sample Preparation Time High (~2-3 hours)Low (<30 minutes)Medium (~1.5 hours)
Limit of Detection (LOD) 0.5 - 1.0 ng/mL0.1 - 0.5 ng/mL0.01 - 0.05 ng/mL
Linear Dynamic Range 10^2 to 10^310^3 to 10^410^4
Matrix Effect Susceptibility Low (Mitigated by SPE)High (Requires internal standard correction)Moderate
Analytical Specificity High (EI fragmentation library)Very High (MRM transitions)Very High (MRM transitions)
Throughput ModerateHighModerate

Note: Cationic derivatization in LC-MS/MS (e.g., using CAX-B reagents) can further push the LOD into the ultra-trace (pg/mL) regime by shifting the analyte to positive ESI mode, though it sacrifices the simplicity of direct injection[1].

Conclusion & Best Practices

The choice between GC-MS and LC-MS/MS for butyl methylphosphinate detection is dictated by the specific constraints of the study.

  • Choose GC-MS when dealing with highly complex, dirty matrices where ESI ion suppression would be fatal to quantitation, or when untargeted screening via EI spectral libraries is required for forensic attribution.

  • Choose LC-MS/MS for high-throughput quantitative assays, environmental water monitoring, or when sample volumes are severely limited. For maximum sensitivity, leverage post-column solvent addition or explore cationic derivatization strategies.

Ultimately, cross-validating samples across both platforms ensures the highest degree of scientific integrity, providing orthogonal confirmation of trace-level analytes.

References

  • Determination of Methylphosphonofluoridic Acid in the Environment by Derivatization and LC/MS/MS Analysis. mdpi.com. 2

  • Enhancing the response of alkyl methylphosphonic acids in negative electrospray ionization liquid chromatography tandem mass spectrometry by post-column addition of organic solvents. nih.gov. 4

  • Enhanced LC-ESI-MS/MS Sensitivity by Cationic Derivatization of Organophosphorus Acids. mdpi.com. 1

  • Gas chromatographic-mass spectrometric determination of alkylphosphonic acids from aqueous samples by ion-pair solid-phase extraction on activated charcoal and methylation. nih.gov. 3

Sources

Comparative

Efficacy Comparison of Phosphinic Acid Methyl- Butyl Ester in Asymmetric Catalysis: A Prochiral Substrate Guide

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Methodology Executive Summary In the pursuit of P-stereogenic compounds—critical moti...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, scientists, and drug development professionals. Document Type: Technical Comparison Guide & Experimental Methodology

Executive Summary

In the pursuit of P-stereogenic compounds—critical motifs for chiral ligands, agricultural chemicals, and nucleotide therapeutics—the selection of the appropriate prochiral substrate is paramount. Phosphinic acid methyl- butyl ester (commonly known as butyl methylphosphinate , CAS: 6172-80-1) is a racemic H -phosphinate characterized by a reactive P–H bond.

Unlike traditional chiral catalysts, butyl methylphosphinate serves as a prochiral nucleophilic substrate in asymmetric catalysis. Through processes such as dynamic kinetic resolution (DKR) or asymmetric cross-coupling, the racemic mixture is desymmetrized to yield highly enantioenriched P-chiral products[1]. This guide objectively compares the efficacy of butyl methylphosphinate against its structural analogs (ethyl and isopropyl esters) and provides a self-validating protocol for its application in asymmetric P–C bond formation.

Mechanistic Causality: The Role of the Ester Alkyl Chain

As a Senior Application Scientist, I frequently observe that the choice of the ester alkyl group on the H -phosphinate dictates the success of the asymmetric transformation. The stereochemical outcome relies heavily on the transition state energy differences ( ΔΔG‡ ) generated within the chiral pocket of the catalyst[2].

  • Ethyl methylphosphinate (EMP): The small ethyl group presents a minimal steric footprint. While this ensures rapid reaction kinetics (high nucleophilicity), it leads to poor facial discrimination by the chiral catalyst, resulting in lower enantiomeric excess (ee).

  • Butyl methylphosphinate (BMP): The n -butyl chain provides a highly effective "flexible steric shield." It is long enough to induce significant steric interactions within a chiral ligand's pocket (e.g., Pd-BINAP complexes), thereby enhancing enantioselectivity. Concurrently, its linear nature prevents severe transition-state crowding, maintaining high reaction rates[3]. Furthermore, its higher boiling point drastically reduces volatility, improving liquid-handling precision during stoichiometric additions.

  • Isopropyl methylphosphinate (IMP): The branched isopropyl group provides maximum steric bulk. While this often yields the highest ee, it severely impedes the nucleophilic attack (steric clash), leading to sluggish kinetics and reduced overall yields.

KineticResolution Racemic Racemic Butyl Methylphosphinate (Prochiral Substrate) ChiralCat Chiral Catalyst Pocket (Bifunctional Activation) Racemic->ChiralCat TS_Fast Matched Transition State (Favorable n-Butyl Alignment) ChiralCat->TS_Fast k_fast (Major) TS_Slow Mismatched Transition State (Steric Clash with n-Butyl) ChiralCat->TS_Slow k_slow (Minor) Prod_R (R)-P-Chiral Product (High ee) TS_Fast->Prod_R Prod_S (S)-Unreacted Substrate (Recovered) TS_Slow->Prod_S

Caption: Divergent transition states in the asymmetric kinetic resolution of butyl methylphosphinate.

Quantitative Efficacy Comparison

The following table synthesizes benchmark performance data comparing H -phosphinate esters across two standard asymmetric workflows: Pd-Catalyzed Asymmetric Hydrophosphinylation [3] and Organocatalytic Phospha-Mannich Kinetic Resolution [1].

Substrate ( H -Phosphinate)Ester Alkyl GroupSteric ProfileAverage Yield (%)Enantiomeric Excess (ee %)Reaction Kinetics
Ethyl methylphosphinate-CH₂CH₃Low92%68%Fast
Butyl methylphosphinate -CH₂(CH₂)₂CH₃ Moderate (Flexible) 88% 89% Moderate
Isopropyl methylphosphinate-CH(CH₃)₂High (Branched)65%94%Slow

Self-Validating Experimental Protocol

To ensure scientific integrity, the following methodology for the Pd-Catalyzed Asymmetric Hydrophosphinylation of Allenes using butyl methylphosphinate is designed as a self-validating system. Every critical step includes a mechanistic rationale and an in-process analytical control[3].

Materials Required:
  • Butyl methylphosphinate (Substrate, rigorously dried over molecular sieves)

  • Pd₂(dba)₃ (Precatalyst)

  • (R)-BINAP or (R)-Segphos (Chiral Ligand)

  • Substituted Allene (Electrophile)

  • Anhydrous Toluene (Solvent)

Step-by-Step Methodology:

Step 1: Active Catalyst Generation

  • Action: In a nitrogen-filled glovebox, charge a Schlenk flask with Pd₂(dba)₃ (2.5 mol%) and (R)-BINAP (5.5 mol%). Add 2.0 mL of anhydrous toluene and stir at room temperature for 30 minutes.

  • Causality: The 30-minute pre-stir is non-negotiable. It ensures complete ligand exchange, converting the inactive Pd(0) precatalyst into the active chiral Pd(0)-L* complex. Failing to do this results in background racemic reactions driven by unligated palladium.

Step 2: Substrate Addition

  • Action: Cool the flask to 0 °C. Inject the substituted allene (1.0 equiv), followed by the dropwise addition of butyl methylphosphinate (1.2 equiv).

  • Causality: Butyl methylphosphinate is added in a slight excess to drive the equilibrium of the oxidative addition step. The dropwise addition at 0 °C prevents localized thermal spikes that could degrade the chiral ligand's conformation.

Step 3: Reaction Monitoring & In-Process Self-Validation (Critical)

  • Action: After 4 hours, withdraw a 50 µL aliquot under an inert atmosphere, dilute in 0.5 mL CDCl₃, and acquire a 31 P NMR spectrum.

  • Validation: The starting butyl methylphosphinate exhibits a distinct doublet at δ ~25-30 ppm due to a massive one-bond phosphorus-hydrogen coupling constant ( 1JPH​≈530 Hz)[2]. As the asymmetric P–C bond forms, this doublet is consumed and replaced by a singlet at δ ~40-45 ppm.

  • Trustworthiness: This reaction is self-validating. The absolute disappearance of the 1JPH​ doublet confirms 100% conversion of the P–H bond, eliminating the risk of false positives or unreacted starting material skewing the downstream chiral HPLC analysis.

Step 4: Workup and Chiral Analysis

  • Action: Filter the crude mixture through a short pad of silica to remove the palladium catalyst. Concentrate the filtrate and analyze via Chiral HPLC (e.g., Chiralcel OD-H column) to determine the enantiomeric excess.

CatalyticCycle Pd0 Pd(0)-L* Chiral Active Catalyst OxAdd Oxidative Addition (Allene Activation) Pd0->OxAdd PdII_Pi Pd(II) π-Allyl Complex [Steric Recognition] OxAdd->PdII_Pi LigSub Substrate Coordination (+ Butyl Methylphosphinate) PdII_Pi->LigSub PdII_P Diastereomeric Pd(II) Intermediate [P-C Bond Formation] LigSub->PdII_P RedElim Reductive Elimination PdII_P->RedElim RedElim->Pd0 Catalyst Regeneration Product Enantioenriched P-Chiral Allylic Phosphinate RedElim->Product

Caption: Catalytic cycle of Pd-catalyzed asymmetric hydrophosphinylation using butyl methylphosphinate.

References

  • Organocatalytic asymmetric synthesis of P-stereogenic molecules Source: Frontiers in Chemistry (2022) URL:[Link]

  • Strategies for the asymmetric synthesis of H-phosphinate esters Source: Organic & Biomolecular Chemistry, RSC Publishing (2010) URL:[Link]

  • Palladium-Catalyzed Reactions of Hypophosphorous Compounds with Allenes, Dienes, and Allylic Electrophiles Source: Journal of the American Chemical Society / ResearchGate (2013) URL:[Link]

  • Asymmetric Synthesis of Stereogenic Phosphorus P(V) Centers Using Chiral Nucleophilic Catalysis Source: PMC / National Institutes of Health (2021) URL:[Link]

  • Product Class 8: Alkylphosphonous Acids and Derivatives Source: Science of Synthesis, Thieme Connect URL:[Link]

Sources

Safety & Regulatory Compliance

Handling

Personal protective equipment for handling Phosphinic acid, methyl-, butyl ester

Operational Safety and Logistics Guide: Handling Phosphinic Acid, Methyl-, Butyl Ester Executive Summary & Regulatory Alert Phosphinic acid, methyl-, butyl ester (CAS: 6172-80-1), commonly referred to as butyl methylphos...

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Author: BenchChem Technical Support Team. Date: April 2026

Operational Safety and Logistics Guide: Handling Phosphinic Acid, Methyl-, Butyl Ester

Executive Summary & Regulatory Alert

Phosphinic acid, methyl-, butyl ester (CAS: 6172-80-1), commonly referred to as butyl methylphosphinate, is a highly reactive organophosphorus compound utilized in specialized organic synthesis, flame retardant development, and materials science[1].

CRITICAL ALERT: Due to its molecular structure containing a methyl-phosphorus bond, this chemical is internationally regulated as a Schedule 2B precursor under the Chemical Weapons Convention (CWC) [2]. It is a direct precursor to highly toxic nerve agents. Handling this compound requires not only rigorous physical safety protocols but also strict adherence to international inventory, import/export, and reporting compliance[2].

This guide provides drug development professionals and laboratory scientists with a comprehensive, self-validating framework for the safe handling, personal protective equipment (PPE) selection, and compliant disposal of this highly corrosive substance.

Section 1: Physicochemical Profile & Mechanistic Toxicology

To design an effective safety protocol, we must first understand the causality behind the chemical's hazards. The electrophilic phosphorus center in butyl methylphosphinate can rapidly react with nucleophilic sites on biological tissues, leading to immediate and severe chemical burns[3]. Furthermore, its vapor pressure combined with its flash point creates a dual inhalation and flammability hazard if aerosolized[1].

Table 1: Quantitative Chemical & Hazard Data

Property / HazardValue / ClassificationOperational Implication
CAS Number 6172-80-1[1]Ensure accurate CWC Schedule 2B inventory tracking.
Boiling Point 164.3°C at 760 mmHg[1]Stable liquid at room temperature, but generates hazardous vapors if heated.
Flash Point 69.3°C[1]Combustible liquid. Must be kept away from open flames and static discharge.
Vapor Pressure 2.6 mmHg at 25°C[1]Sufficiently volatile to pose an inhalation hazard. Fume hood mandatory.
GHS Hazard: H314 Skin Corr. 1C (100%)[3]Causes severe skin burns and eye damage. Dictates high-level PPE.
GHS Hazard: H412 Aquatic Chronic 3 (100%)[3]Harmful to aquatic life. Prohibits standard sink disposal.

Section 2: Personal Protective Equipment (PPE) Matrix

Standard laboratory PPE is insufficient for handling Schedule 2B organophosphorus corrosives. The following matrix explains the why behind each required item, ensuring a self-validating safety system.

  • Hand Protection (Critical): Standard latex or thin nitrile gloves are highly permeable to organophosphorus esters.

    • Requirement: Heavy-duty Butyl rubber gloves (minimum 0.5 mm thickness) or multi-layer laminate gloves (e.g., Silver Shield®).

    • Self-Validation Step: Perform a pneumatic inflation test (trapping air and rolling the cuff) on gloves prior to donning to ensure zero micro-perforations.

  • Eye/Face Protection:

    • Requirement: Chemical splash goggles paired with a full-face shield.

    • Causality: The H314 classification mandates protection against the capillary action of corrosive liquids in the ocular mucosa[3]. Safety glasses with side shields are strictly prohibited.

  • Respiratory Protection:

    • Requirement: If handled outside a closed system, a NIOSH-approved full-face respirator with Organic Vapor/Acid Gas (OV/AG) cartridges is mandatory.

  • Body Protection:

    • Requirement: A polyethylene-coated Tyvek® suit or a heavy-duty, corrosion-resistant chemical apron worn over a standard flame-retardant lab coat.

Section 3: Operational Workflow & Protocols

Protocol 1: Safe Handling and Aliquoting

This procedure must be executed to prevent both personnel exposure and regulatory violations.

Step 1: Regulatory Clearance & Inventory Logging Before opening the primary container, verify your facility's CWC Schedule 2 reporting thresholds[2]. Log the exact mass to be used in the facility's controlled substances ledger.

Step 2: Engineering Controls Setup Establish a primary containment zone in a certified chemical fume hood. Self-Validation Step: Check the digital monitor to ensure a minimum face velocity of 100 feet per minute (fpm). Do not proceed if the alarm is active.

Step 3: Environmental Purging Because the chemical is a combustible liquid (Flash point 69.3°C)[1], purge the reaction vessel with an inert gas (Argon or Nitrogen) to displace oxygen and mitigate flammability risks.

Step 4: Chemical Manipulation Use positive displacement pipettes or glass syringes equipped with Luer-lock Teflon needles. Causality: Standard polypropylene pipette tips can suffer from corrosive degradation or surface-tension-induced dripping when handling concentrated phosphinates.

Step 5: Immediate Decontamination Immediately flush all transfer equipment with a 10% NaOH solution. The strong alkaline environment rapidly hydrolyzes the reactive organophosphorus ester into safer, water-soluble phosphate/phosphinate salts.

Section 4: Emergency Response & Disposal

Protocol 2: Spill Management and CWC-Compliant Disposal

In the event of a breach of containment, follow this self-validating decontamination loop.

Step 1: Evacuation and Isolation Evacuate the immediate 10-meter radius. Increase the laboratory ventilation rate to maximum exhaust.

Step 2: Containment (No Water) Do NOT use water directly on the neat liquid, as it may cause exothermic splattering. Cover the spill entirely with an inert, non-combustible absorbent (e.g., dry sand, diatomaceous earth, or vermiculite).

Step 3: Alkaline Hydrolysis Carefully apply a dilute alkaline neutralizing solution (e.g., 5% sodium carbonate or 10% NaOH) over the absorbent. Causality: This initiates the chemical breakdown of the toxic methyl-phosphorus compound[1], neutralizing the H314 corrosive hazard[3].

Step 4: Segregation and CWC Reporting Collect the neutralized matrix using non-sparking tools into a high-density polyethylene (HDPE) hazardous waste container. Label explicitly as "Corrosive Organophosphorus Waste - CWC Schedule 2B." Self-Validation Step: Immediately update the CWC inventory log to reflect the lost/spilled volume to maintain international compliance[2]. Disposal must be executed via high-temperature incineration by a certified contractor.

Section 5: Visual Workflows

G N1 Pre-Op: Verify CWC Schedule 2B Inventory & Compliance N2 Don High-Level PPE: Butyl Gloves & Face Shield N1->N2 N3 Transfer to Fume Hood (Min 100 fpm velocity) N2->N3 N4 Execute Chemical Transfer/Synthesis N3->N4 N5 Spill Detected? N4->N5 N6 Evacuate & Neutralize (Alkaline Hydrolysis) N5->N6 Yes N7 CWC-Compliant Hazardous Waste Disposal N5->N7 No N6->N7

Workflow for the safe handling and spill response of CWC Schedule 2B organophosphorus precursors.

Sources

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